DapE-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22N2O5S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2R)-2-[(4-methoxyphenyl)sulfonylamino]-3-methyl-N-(2-oxocyclobutyl)butanamide |
InChI |
InChI=1S/C16H22N2O5S/c1-10(2)15(16(20)17-13-8-9-14(13)19)18-24(21,22)12-6-4-11(23-3)5-7-12/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,17,20)/t13?,15-/m1/s1 |
InChI Key |
CTUINCCWNNJEOZ-AWKYBWMHSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC1CCC1=O)NS(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC1=O)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
DapE-IN-1: A Technical Guide to its Mechanism of Action as a Diaminopimelate Desuccinylase (DapE) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action for the novel antibiotic candidate, DapE-IN-1. This document details the biochemical pathways, quantitative inhibitory data, and the experimental protocols used to elucidate its function as an inhibitor of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).
Introduction: The DapE Enzyme as an Antibiotic Target
The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a critical component of the lysine biosynthetic pathway in the majority of Gram-negative and Gram-positive bacteria.[1] This pathway is essential for the production of L-lysine, a fundamental amino acid for protein synthesis, and meso-diaminopimelate (m-DAP), a key component for the construction of the bacterial cell wall.[1][2] The DapE enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate.
Crucially, this metabolic pathway is absent in mammals, making DapE an attractive target for the development of new antibiotics with selective toxicity and a reduced likelihood of mechanism-based side effects in humans.[1] Given the rise of antibiotic-resistant bacteria, inhibitors of DapE, such as this compound, represent a promising new class of antibacterial agents.[2]
This compound (Compound 3y): Overview
This compound, also identified in the scientific literature as compound 3y , is a potent inhibitor of DapE. It belongs to a class of α-aminocyclobutanone derivatives designed to mimic the transition state of the DapE-catalyzed reaction. The most potent analog identified in its series is the 4-methoxyphenylsulfonamide-D-valine derivative.
Quantitative Inhibitory Data
The inhibitory potency of this compound against Haemophilus influenzae DapE (HiDapE) has been quantified through various biochemical assays. The key quantitative metrics are summarized in the table below.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Hill Coefficient | Assay Method |
| This compound (3y) | H. influenzae DapE | 23.1 | 10.2 ± 0.26 | ~2.8 | Ninhydrin-based Assay, Thermal Shift Assay |
Table 1: Quantitative inhibitory data for this compound against H. influenzae DapE.
Mechanism of Action
Molecular docking studies and kinetic data suggest that this compound functions as a competitive inhibitor of the DapE enzyme. The proposed mechanism centers on the cyclobutanone moiety, which is believed to act as a transition-state mimetic. In the aqueous environment of the enzyme's active site, the strained cyclobutanone of this compound is thought to form a hydrate. This hydrated form, specifically the deprotonated hydrate, mimics the tetrahedral transition state of the natural substrate during hydrolysis. This high-affinity binding to the active site prevents the natural substrate from being processed, thereby inhibiting the enzyme.
The following diagram illustrates the proposed mechanism of DapE inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.
Ninhydrin-Based DapE Inhibition Assay
This assay is used to determine the IC50 value of inhibitors by measuring the formation of the primary amine product of the DapE-catalyzed reaction.
Protocol:
-
Enzyme and Substrate Preparation: A stock solution of the DapE enzyme is prepared in a 50 mM HEPES buffer (pH 7.5). The substrate, N6-methyl-L,L-SDAP, is prepared as a stock solution.
-
Reaction Mixture: In a 96-well plate, 175 µL of the HEPES buffer is combined with 5 µL of the 1 µM DapE stock solution.
-
Inhibitor Addition: Various concentrations of this compound (or other test compounds) are added to the wells and incubated with the enzyme at 30 °C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding 20 µL of 10 mM N6-methyl-L,L-SDAP.
-
Quenching and Detection: After a set incubation time, the reaction is quenched. Ninhydrin solution is added, which reacts with the primary amine product to form a purple-colored complex (Ruhemann's purple).
-
Data Analysis: The absorbance is measured at 570 nm. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the workflow for the ninhydrin-based assay.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is used to determine the binding affinity (Ki) of an inhibitor by measuring changes in the thermal stability of the target protein upon ligand binding.
Protocol:
-
Protein and Dye Preparation: A solution of the DapE enzyme is prepared with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
-
Inhibitor Titration: this compound is added to the enzyme-dye mixture across a range of concentrations.
-
Thermal Denaturation: The samples are heated in a real-time PCR system, and the fluorescence is monitored as the temperature increases.
-
Melting Temperature (Tm) Determination: As the protein unfolds, the dye binds, and the fluorescence increases, creating a melting curve. The midpoint of this transition is the melting temperature (Tm).
-
Data Analysis: The change in Tm is plotted against the logarithm of the inhibitor concentration. These data are then fitted to an appropriate binding model to calculate the dissociation constant (Kd), which is equivalent to the inhibition constant (Ki) for a competitive inhibitor. For H. influenzae DapE, two melting temperatures (Tm1 and Tm2) were observed. The Ki of 10.2 µM for this compound was calculated from the positive shift in the first melting temperature (Tm1).
The following diagram illustrates the relationship between inhibitor concentration and the change in protein melting temperature.
Conclusion
This compound is a promising new antibiotic candidate that targets the bacterial DapE enzyme. Its mechanism of action as a competitive, transition-state mimetic has been characterized through a combination of biochemical assays and molecular modeling. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of its inhibitory function and provide a basis for further research and development in the pursuit of novel antibacterial therapies.
References
DapE-IN-1: A Technical Guide to a Novel Antibiotic Target and its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. One such promising target is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a critical component of the lysine biosynthetic pathway in many bacteria. This pathway is absent in humans, making DapE an attractive target for developing selective antibacterial agents with a reduced likelihood of host toxicity. This technical guide provides an in-depth overview of DapE, its role in bacterial survival, and the potential of indoline sulfonamide inhibitors, exemplified by compounds like DapE-IN-1, as a new class of antibiotics. We will delve into the mechanism of action, present key in vitro data, and detail the experimental protocols used to evaluate these promising compounds.
Introduction: The DapE Target
The DapE enzyme (EC 3.5.1.18) is a metalloenzyme that catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid to L,L-diaminopimelic acid (DAP) and succinate. DAP is an essential precursor for the synthesis of lysine, a fundamental building block of proteins, and meso-diaminopimelic acid (m-DAP), a crucial component for the cross-linking of the peptidoglycan cell wall in most Gram-negative and many Gram-positive bacteria. The deletion of the dapE gene has been shown to be lethal for bacteria, highlighting its indispensable role in bacterial viability.[1][2] The absence of a homologous pathway in humans makes DapE an ideal target for the development of selective antibiotics.
Mechanism of Action of this compound and Indoline Sulfonamides
This compound belongs to the indoline sulfonamide class of compounds, which have been identified as potent inhibitors of the DapE enzyme. These inhibitors are believed to exert their effect by binding to the active site of the enzyme. Molecular docking studies suggest that the sulfonamide group acts as a zinc-binding group (ZBG), coordinating with the zinc ions present in the dinuclear active site of DapE. This interaction prevents the natural substrate from binding and subsequent hydrolysis, thereby disrupting the lysine biosynthetic pathway and leading to bacterial cell death.
Quantitative Data: In Vitro Activity
While specific data for a compound explicitly named "this compound" is not publicly available, the following table summarizes the inhibitory activity of a representative indoline sulfonamide, 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide , against DapE from Haemophilus influenzae (HiDapE). This data provides a benchmark for the potency of this class of inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Assay Method |
| 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide | HiDapE | Known micromolar inhibitor | Ninhydrin-based assay |
Note: The exact IC50 value for this specific compound is not provided in the search results, but it is characterized as a micromolar inhibitor.
Experimental Protocols
DapE Enzyme Inhibition Assay (Ninhydrin-Based)
This assay is a common method for determining the inhibitory potency of compounds against the DapE enzyme.
Principle: The assay measures the amount of the primary amine product formed from the enzymatic cleavage of a synthetic substrate, N-succinyl-L,L-diaminopimelic acid (SDAP). The primary amine reacts with ninhydrin to produce a colored product that can be quantified spectrophotometrically.
Materials:
-
Purified DapE enzyme
-
N-succinyl-L,L-diaminopimelic acid (substrate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
HEPES buffer (pH 7.5)
-
Ninhydrin reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, DapE enzyme, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (SDAP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the ninhydrin reagent.
-
Heat the plate to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton broth (CAMHB) or other suitable growth medium
-
Test compound (e.g., this compound)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Future Directions and Conclusion
The discovery of indoline sulfonamide inhibitors of DapE, such as this compound, represents a significant step forward in the quest for novel antibiotics. The selective inhibition of a crucial bacterial enzyme that is absent in humans offers a promising strategy to combat the growing threat of antibiotic resistance. Further research will be necessary to optimize the potency, pharmacokinetic properties, and in vivo efficacy of these compounds. The detailed experimental protocols provided in this guide will be instrumental for researchers in the field to evaluate and advance this promising new class of potential antibiotics. The continued investigation of DapE inhibitors holds the potential to deliver a much-needed new weapon in the arsenal against pathogenic bacteria.
References
The Enzyme Target of DapE Inhibitors: A Technical Guide
Executive Summary:
This technical guide provides an in-depth analysis of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a compelling bacterial enzyme target for the development of novel antibiotics. The inhibitor "DapE-IN-1" is not documented in publicly available scientific literature; therefore, this guide focuses on the extensive research and development of other well-characterized DapE inhibitors. DapE is a crucial enzyme in the bacterial lysine biosynthesis pathway, which is essential for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] The absence of a homologous enzyme in mammals makes DapE an attractive target for selective antibacterial therapy.[1][3] This document details the function of DapE, its role in the bacterial lysine biosynthesis pathway, quantitative data for known inhibitors, and comprehensive experimental protocols for key assays used in inhibitor characterization.
The DapE Enzyme: A Key Player in Bacterial Survival
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), encoded by the dapE gene, is a metalloenzyme that catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to generate L,L-diaminopimelic acid (L,L-DAP) and succinate.[4] This reaction is a critical step in the succinylase variant of the diaminopimelate (DAP) pathway for lysine biosynthesis. Lysine and meso-diaminopimelate (m-DAP), a downstream product of L,L-DAP, are indispensable for bacterial survival as they are essential components of protein synthesis and peptidoglycan cell wall construction, respectively. The deletion of the dapE gene has been demonstrated to be lethal for various bacteria, highlighting its essential role.
The Lysine Biosynthesis Pathway
The lysine biosynthesis pathway is a vital metabolic route in bacteria, responsible for the de novo synthesis of the essential amino acid L-lysine. The succinylase pathway, in which DapE participates, is the predominant route in all Gram-negative and most Gram-positive bacteria.
Quantitative Analysis of DapE Inhibitors
A variety of small molecules have been identified as inhibitors of the DapE enzyme. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). Below is a summary of quantitative data for several classes of reported DapE inhibitors against DapE from Haemophilus influenzae (HiDapE) and Acinetobacter baumannii (AbDapE).
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Thiol-based | Captopril | HiDapE | 3.3 | 1.82 | |
| Captopril | AbDapE | 1.2 | 0.79 | ||
| Indoline Sulfonamide | 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide | HiDapE | 54.0 | - | |
| Pyrazole-based | Compound 7d | HiDapE | 17.9 ± 8.0 | - | |
| (R)-7q | HiDapE | 18.8 | 17.3 ± 2.8 | ||
| Cyclobutanone-based | Compound 3y | HiDapE | 23.1 | 10.2 ± 0.26 |
Experimental Protocols
The characterization of DapE inhibitors relies on robust biochemical and biophysical assays. The following sections detail the methodologies for two key experiments: the ninhydrin-based enzyme inhibition assay and the thermal shift assay.
DapE Enzyme Inhibition Assay (Ninhydrin-Based)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against DapE. The assay measures the formation of a primary amine product resulting from the enzymatic cleavage of a modified substrate.
Materials:
-
Purified DapE enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
N6-methyl-L,L-SDAP (substrate)
-
Test inhibitor compounds dissolved in DMSO
-
Ninhydrin reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing HEPES buffer, the DapE enzyme, and the test inhibitor at various concentrations.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrate, N6-methyl-L,L-SDAP.
-
Allow the reaction to proceed for a specific duration (e.g., 10 minutes).
-
Terminate the reaction by heat inactivation (e.g., 100°C for 1 minute).
-
Add the ninhydrin reagent to each well.
-
Heat the plate to allow for the colorimetric reaction between ninhydrin and the primary amine product to occur.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), is a biophysical technique used to assess the binding of inhibitors to DapE by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified DapE enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
Test inhibitor compounds
-
SYPRO Orange dye (5000x concentrate)
-
Real-time PCR instrument
-
qPCR plates
Procedure:
-
Prepare a master mix containing the DapE enzyme and SYPRO Orange dye in HEPES buffer.
-
Dispense the master mix into the wells of a qPCR plate.
-
Add the test inhibitor at various concentrations to the respective wells.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp. The dye fluoresces upon binding to exposed hydrophobic regions of the unfolding protein.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.
-
Calculate the change in melting temperature (ΔTm) in the presence of the inhibitor compared to the apo enzyme to assess binding and stabilization. The dissociation constant (Kd) can also be derived from this data.
Conclusion
The bacterial enzyme DapE remains a highly promising and validated target for the discovery of new antibiotics. Its essential role in the biosynthesis of the bacterial cell wall and its absence in humans provide a clear rationale for selective toxicity. While the specific inhibitor "this compound" is not characterized in the public domain, the wealth of data on other DapE inhibitors, coupled with robust and well-established assay methodologies, provides a strong foundation for researchers, scientists, and drug development professionals to advance the development of novel anti-infective agents targeting this critical bacterial enzyme. The continued exploration of diverse chemical scaffolds as DapE inhibitors is a promising strategy in the ongoing fight against antibiotic resistance.
References
The Inhibition of Bacterial Cell Wall Synthesis by DapE-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents that act on new molecular targets. One such promising target is the N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) enzyme, a critical component in the bacterial lysine and peptidoglycan biosynthesis pathways. This technical guide provides an in-depth overview of DapE-IN-1, a potent inhibitor of DapE, and its role in the disruption of bacterial cell wall synthesis. We will explore the mechanism of action of DapE, present quantitative data on this compound and other inhibitors, provide detailed experimental protocols for assessing DapE inhibition, and visualize the key pathways and experimental workflows.
Introduction: The Critical Role of DapE in Bacterial Viability
The bacterial cell wall is essential for maintaining cell shape and protecting against osmotic stress. A key component of the cell wall in many bacteria is peptidoglycan, a polymer of sugars and amino acids. The synthesis of peptidoglycan is a complex process involving a series of enzymatic reactions, making it an excellent target for antibiotics.
The DapE enzyme (EC 3.5.1.18) plays a crucial role in the biosynthesis of meso-diaminopimelate (m-DAP) and lysine, both of which are essential building blocks for peptidoglycan in most Gram-negative and many Gram-positive bacteria.[1][2] DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to L,L-diaminopimelic acid (L,L-DAP) and succinate.[2] The deletion of the dapE gene has been shown to be lethal in various bacterial species, highlighting its importance for bacterial survival.[3][4] Crucially, the DapE pathway is absent in mammals, making it an attractive target for the development of selective antibacterial drugs with a potentially high safety profile.
This compound: A Novel Inhibitor of DapE
This compound, also known as compound 3y, is a recently identified potent inhibitor of DapE. It belongs to a class of cyclobutanone-based inhibitors designed to target the active site of the enzyme. This section details the quantitative inhibitory activity of this compound and provides a comparison with other known DapE inhibitors.
Quantitative Inhibitory Data
The inhibitory potency of this compound and other selected DapE inhibitors against DapE from various bacterial species is summarized in the tables below.
Table 1: Inhibitory Activity of this compound (Compound 3y) against Haemophilus influenzae DapE (HiDapE)
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound (3y) | 23.1 | 10.2 ± 0.26 | Competitive |
Table 2: Inhibitory Activity of Other Key DapE Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| L-Captopril | H. influenzae DapE (HiDapE) | 3.3 | 1.8 | Competitive | |
| L-Captopril | A. baumannii DapE (AbDapE) | 1.2 | - | Competitive | |
| Pyrazole derivative 7d | H. influenzae DapE (HiDapE) | 17.9 ± 8.0 | - | - | |
| Pyrazole derivative (R)-7q | H. influenzae DapE (HiDapE) | 18.8 | 17.3 ± 2.8 | Competitive | |
| Indoline sulfonamide 10a | H. influenzae DapE (HiDapE) | 54 | - | - |
Signaling Pathways and Mechanisms
The Role of DapE in Bacterial Cell Wall Synthesis
DapE is a key enzyme in the succinylase pathway for lysine and m-DAP biosynthesis. The product of the DapE-catalyzed reaction, L,L-DAP, is a precursor for m-DAP, which is directly incorporated into the peptidoglycan structure of many bacteria. The following diagram illustrates the position of DapE in this critical pathway.
Proposed Mechanism of Action of this compound
This compound is a competitive inhibitor of DapE, suggesting that it binds to the active site of the enzyme and prevents the binding of the natural substrate, L,L-SDAP. Molecular docking studies suggest that the cyclobutanone moiety of this compound interacts with the dinuclear zinc center in the DapE active site, mimicking the transition state of the substrate hydrolysis.
Experimental Protocols
The following are detailed protocols for the key assays used to characterize DapE inhibitors.
Ninhydrin-Based DapE Inhibition Assay
This colorimetric assay is used to determine the IC50 value of a potential inhibitor. The assay measures the amount of the primary amine product formed from the enzymatic cleavage of a modified substrate, N6-methyl-L,L-SDAP. The primary amine reacts with ninhydrin to produce a purple-colored compound (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.
Materials:
-
Purified DapE enzyme
-
N6-methyl-L,L-SDAP (substrate)
-
HEPES buffer (50 mM, pH 7.5)
-
DMSO (for dissolving inhibitors)
-
Ninhydrin reagent (2% w/v in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare inhibitor solutions: Dissolve the test compound (e.g., this compound) in DMSO to make a stock solution (e.g., 10 mM). Prepare serial dilutions of the inhibitor in DMSO.
-
Set up the reaction mixture: In each well of a 96-well plate, add the following components to a final volume of 50 µL:
-
HEPES buffer (50 mM, pH 7.5)
-
DapE enzyme (final concentration, e.g., 25 nM)
-
1 µL of the inhibitor solution in DMSO (or DMSO alone for the control)
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the substrate, N6-methyl-L,L-SDAP, to each well to a final concentration of, for example, 1 mM.
-
Enzymatic reaction: Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction: Terminate the reaction by adding 50 µL of the 2% ninhydrin solution to each well.
-
Color development: Heat the plate at 95°C for 10 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Thermal Shift Assay (TSA)
TSA is used to determine the binding affinity (dissociation constant, Kd, which can be approximated to Ki for competitive inhibitors) of an inhibitor to DapE. The assay measures the change in the thermal stability of the protein upon ligand binding. The melting temperature (Tm) of the protein is determined by monitoring the fluorescence of a dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.
Materials:
-
Purified DapE enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
SYPRO Orange dye (e.g., 5000x stock in DMSO)
-
DMSO (for dissolving inhibitors)
-
qPCR plate
-
Real-time PCR instrument
Procedure:
-
Prepare solutions:
-
Dilute the DapE enzyme in HEPES buffer to a final concentration of, for example, 2 µM.
-
Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in HEPES buffer.
-
Prepare serial dilutions of the inhibitor in DMSO.
-
-
Set up the assay: In each well of a qPCR plate, add the following to a final volume of 20 µL:
-
10 µL of the 2 µM DapE solution
-
5 µL of the diluted SYPRO Orange dye
-
0.5 µL of the inhibitor solution in DMSO (or DMSO alone for the control)
-
4.5 µL of HEPES buffer
-
-
Seal and centrifuge: Seal the plate with an optically clear seal and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal denaturation: Place the plate in a real-time PCR instrument and run a melt curve program, typically from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence.
-
Data analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. The change in Tm (ΔTm) in the presence of the inhibitor is used to calculate the binding affinity (Ki).
Experimental Workflows
The following diagrams illustrate the workflows for the DapE inhibition assays.
Conclusion
This compound represents a promising lead compound for the development of novel antibiotics targeting bacterial cell wall synthesis. Its competitive inhibition of the essential DapE enzyme provides a clear mechanism of action. The experimental protocols and workflows detailed in this guide offer a robust framework for the identification and characterization of new DapE inhibitors. Further investigation and optimization of this compound and related compounds could lead to the development of a new class of antibiotics to combat the growing challenge of antimicrobial resistance.
References
- 1. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Po" by Thahani Shifna Habeeb Mohammad, Emma H. Kelley et al. [ecommons.luc.edu]
- 3. scholars.luc.edu [scholars.luc.edu]
- 4. mdpi.com [mdpi.com]
Discovery and synthesis of DapE-IN-1
An in-depth guide to the discovery and synthesis of DapE inhibitors, focusing on the indoline sulfonamide class of compounds.
Disclaimer
Initial searches for a specific compound designated "DapE-IN-1" did not yield any publicly available information. It is possible that this is an internal designation for a novel compound that has not yet been disclosed in scientific literature. Therefore, this technical guide will focus on a well-documented class of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) inhibitors: the indoline sulfonamides . The discovery, characterization, and synthesis of these compounds will be used as a representative example to fulfill the core requirements of this request.
Introduction to DapE as an Antibiotic Target
The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a critical component of the lysine biosynthetic pathway in most bacteria.[1] This pathway is essential for the production of L-lysine, a vital amino acid for protein synthesis, and meso-diaminopimelate (mDAP), a key component in the peptidoglycan cell wall of many bacteria.[1] The deletion of the dapE gene has been shown to be lethal to bacteria, making it an attractive target for the development of new antibiotics.[1] Crucially, this pathway is absent in mammals, suggesting that inhibitors of DapE could be selectively toxic to bacteria with a reduced risk of mechanism-based toxicity in humans.[1] DapE is a dinuclear Zn(II)-dependent metalloprotease belonging to the M20 family.[1]
Discovery of Indoline Sulfonamide DapE Inhibitors
A high-throughput screening (HTS) campaign of approximately 33,000 compounds was conducted to identify novel inhibitors of the DapE enzyme. This screening led to the discovery of two promising hit compounds, indoline sulfonamide derivatives, which served as the starting point for a medicinal chemistry effort to develop more potent analogs.
High-Throughput Screening Workflow
The general workflow for the high-throughput screening that led to the identification of the indoline sulfonamide hits is depicted below.
Caption: High-throughput screening workflow for the identification of DapE inhibitors.
Quantitative Data: Inhibitory Potency of Indoline Sulfonamides
The inhibitory potency of the initial hits and a series of synthesized analogs against Haemophilus influenzae DapE (HiDapE) was determined using a ninhydrin-based assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | R Group | IC50 (µM) |
| 4 | H | > 200 |
| 5 | Cl | 162 ± 20 |
| 9a | 4-Fluorophenyl | 100 ± 10 |
| 9b | 4-Chlorophenyl | 75 ± 8 |
| 9c | 4-Bromophenyl | 60 ± 5 |
| 9d | 4-Iodophenyl | 55 ± 6 |
| 9e | 4-Methylphenyl | 120 ± 15 |
| 9f | 4-Methoxyphenyl | 150 ± 20 |
| 9g | 3-Chlorophenyl | 85 ± 9 |
| 9h | 2-Chlorophenyl | > 200 |
| 9i | 2,4-Dichlorophenyl | 95 ± 10 |
| 9j | Naphthalen-2-yl | 45 ± 5 |
| 9k | Thiophen-2-yl | 110 ± 12 |
| 9l | Pyridin-3-yl | 130 ± 18 |
| 9m | Cyclohexyl | 180 ± 25 |
| 9n | Benzyl | 140 ± 15 |
| 10a | 4-Fluorobenzyl | 115 ± 13 |
| 10b | 4-Chlorobenzyl | 80 ± 7 |
| 10c | 4-(Trifluoromethyl)benzyl | 70 ± 6 |
| 10d | Phenethyl | 155 ± 22 |
| 10e | 3-Phenylpropyl | 170 ± 28 |
| 10f | 2-(Pyridin-3-yl)ethyl | 145 ± 19 |
Data sourced from reference.
Experimental Protocols
DapE Inhibition Assay (Ninhydrin-Based)
This discontinuous kinetic assay measures the amount of primary amine product formed from the enzymatic cleavage of the substrate analog N6-methyl-L,L-SDAP.
Materials:
-
Purified DapE enzyme
-
N6-methyl-L,L-SDAP substrate
-
50 mM HEPES buffer, pH 7.5
-
Test inhibitors dissolved in DMSO
-
2% Ninhydrin solution
-
Microplate reader
Procedure:
-
To a 50 mM HEPES buffered solution (pH 7.5) at 30 °C, add the test inhibitor to achieve the desired final concentration (e.g., for IC50 determination, a range of concentrations from 5–200 µM). The final DMSO concentration in the assay should be kept constant, typically at 5%.
-
Add the DapE enzyme to a final concentration of 8 nM and incubate the mixture for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate, N6-methyl-L,L-SDAP, at various concentrations (0–8 mM).
-
Allow the reaction to proceed for 10 minutes.
-
Terminate the reaction by heating at 100 °C for 1 minute, followed by cooling to 0 °C for 1 minute.
-
While the mixture is cooled at 0 °C, add 50 µL of a 2% ninhydrin solution and mix well by pipetting.
-
Heat the mixture at 80 °C for 15 minutes to allow for color development.
-
Measure the absorbance of an 80 µL aliquot at 570 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Synthesis of Indoline Sulfonamide Inhibitors
The synthesis of the indoline sulfonamide analogs generally involves the acylation or sulfonylation of an indoline core. A representative synthetic scheme is provided below.
General Synthetic Workflow
Caption: General synthetic workflow for indoline sulfonamide DapE inhibitors.
Signaling Pathways and Logical Relationships
DapE in the Lysine Biosynthesis Pathway
DapE catalyzes a key hydrolysis step in the biosynthesis of lysine and mDAP.
Caption: Role of the DapE enzyme in the bacterial lysine biosynthesis pathway.
References
A Technical Guide to N-succinyl-L,L-diaminopimelic Acid Desuccinylase (DapE) and its Inhibitors
Disclaimer: Information regarding a specific compound designated "DapE-IN-1" is not available in the public domain based on a comprehensive search of scientific literature. This guide provides a detailed overview of the enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a promising antibacterial target, and its known inhibitors. The information presented here is intended for researchers, scientists, and drug development professionals.
Introduction to DapE
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a crucial metalloenzyme found in the lysine biosynthetic pathway of most Gram-negative and many Gram-positive bacteria.[1][2] This pathway is essential for the synthesis of L-lysine, a fundamental component of proteins, and meso-diaminopimelic acid (m-DAP), which is critical for the construction of the bacterial cell wall.[1][3] The absence of a homologous pathway in humans makes DapE an attractive and selective target for the development of novel antibiotics.[3] Notably, the deletion of the dapE gene has been shown to be lethal for bacteria such as Helicobacter pylori and Mycobacterium smegmatis, even when lysine is supplied externally, highlighting the enzyme's critical role in bacterial survival.
DapE is a homodimeric enzyme, with each subunit containing a catalytic domain and a dimerization domain. The active site typically contains two zinc ions, classifying it as a dinuclear Zn(II)-dependent metalloprotease. However, the enzyme can also exhibit activity with other divalent metal ions like manganese, which presents a challenge for inhibitor design.
Known Inhibitors of DapE
Several inhibitors of DapE have been identified and characterized. These compounds serve as valuable tools for studying the enzyme's function and as starting points for the development of new antibacterial agents.
| Inhibitor Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | IC50 / Ki (µM) | Target Organism |
| L-Captopril | C9H15NO3S | 217.29 | Low-micromolar inhibitor | Haemophilus influenzae | |
| Cyclobutanone Derivative (3y) | Not specified | Not specified | IC50 = 23.1, Ki = 10.2 | Haemophilus influenzae | |
| Indoline Sulfonamides | Not specified | Not specified | Promising inhibitors identified through high-throughput screening | Not specified |
Signaling and Biosynthetic Pathways
The following diagram illustrates the position of DapE in the bacterial lysine biosynthetic pathway.
Caption: The bacterial lysine biosynthetic pathway, highlighting the role of DapE.
Experimental Protocols
DapE Enzyme Inhibition Assay (Ninhydrin-based)
This protocol is adapted from a method used to assess the inhibition of Acinetobacter baumannii DapE (AbDapE) and Haemophilus influenzae DapE (HiDapE).
Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against DapE.
Materials:
-
Purified DapE enzyme
-
Substrate: N6-methyl-L,L-SDAP
-
Inhibitor compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Ninhydrin reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of the DapE enzyme in the assay buffer.
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to wells containing either the inhibitor dilutions or buffer (for control).
-
Incubate the enzyme-inhibitor mixture for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate, N6-methyl-L,L-SDAP, to each well.
-
Allow the reaction to proceed for a set time.
-
Stop the reaction by adding a quenching agent.
-
Add ninhydrin reagent to each well to react with the primary amine product (N6-Me-L,L-DAP).
-
Heat the plate to develop the color.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
The velocity of the reaction is determined from the change in absorbance.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined from these data.
Thermal Shift Analysis (TSA)
This protocol is used to determine the binding affinity (Ki) of an inhibitor to DapE.
Objective: To measure the change in the thermal stability of DapE upon inhibitor binding.
Materials:
-
Purified DapE enzyme
-
Inhibitor compound
-
SYPRO Orange dye
-
Real-time PCR instrument
Procedure:
-
Prepare a solution of the DapE enzyme in a suitable buffer.
-
Prepare serial dilutions of the inhibitor compound.
-
In PCR tubes or a 96-well PCR plate, mix the enzyme solution, inhibitor dilutions, and SYPRO Orange dye.
-
Place the samples in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25 °C to 95 °C, with a slow ramp rate.
-
Monitor the fluorescence of the SYPRO Orange dye. The fluorescence increases as the protein unfolds and the dye binds to exposed hydrophobic regions.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
The change in Tm (ΔTm) in the presence of the inhibitor is used to calculate the binding affinity (Ki). A significant increase in Tm indicates inhibitor binding and stabilization of the enzyme.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for screening and characterizing DapE inhibitors.
Caption: A generalized workflow for the discovery and development of DapE inhibitors.
References
- 1. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DapE — Becker Research Lab [beckerlabluc.com]
The Core Function of DapE Enzyme in Bacteria: A Technical Guide for Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global health. This necessitates the exploration of novel antibacterial targets to develop new classes of therapeutics. The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), encoded by the dapE gene, represents a promising and underexplored target. DapE is a crucial metalloenzyme in the lysine biosynthetic pathway, which is essential for bacterial survival and absent in humans, suggesting a high potential for selective toxicity. This technical guide provides an in-depth analysis of the core function of the DapE enzyme in bacteria, its structure, catalytic mechanism, and its validation as a drug target. Detailed experimental protocols for studying DapE and a summary of key quantitative data are provided to facilitate further research and development of novel DapE inhibitors.
Introduction: The Critical Role of DapE in Bacterial Physiology
The DapE enzyme (EC 3.5.1.18) is a key player in the succinylase branch of the diaminopimelate (DAP) pathway, which is the primary route for lysine biosynthesis in most Gram-negative and many Gram-positive bacteria.[1][2][3] This pathway is not only responsible for the synthesis of L-lysine, an essential amino acid for protein synthesis, but also for the production of meso-diaminopimelic acid (m-DAP), a critical component of the peptidoglycan cell wall in most Gram-negative bacteria.[4][5]
The essentiality of the dapE gene has been demonstrated in several pathogenic bacteria, including Helicobacter pylori and Mycobacterium smegmatis, where its deletion is lethal. The absence of a homologous pathway in humans makes DapE an attractive target for the development of novel antibiotics with a potentially broad spectrum and a high therapeutic index.
DapE Enzyme: Structure and Catalytic Machinery
DapE is a homodimeric, zinc-dependent metallohydrolase belonging to the M20 peptidase family. Each subunit is composed of two distinct domains: a larger catalytic domain and a smaller dimerization domain. The catalytic domain houses the active site, which contains a dinuclear zinc center essential for catalysis.
The Dinuclear Zinc Active Site
The active site of DapE contains two zinc ions, often referred to as Zn1 and Zn2, which are coordinated by a set of conserved histidine and aspartate residues. Site-directed mutagenesis studies have identified His67 and His349 (numbering based on H. influenzae DapE) as critical zinc ligands. The two zinc ions are bridged by a water molecule or a hydroxide ion, which acts as the nucleophile in the catalytic reaction.
Catalytic Mechanism
The catalytic mechanism of DapE involves the hydrolysis of the amide bond in N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate. The proposed mechanism proceeds through the following key steps:
-
Substrate Binding and Conformational Change: The binding of L,L-SDAP to the active site induces a significant conformational change in the enzyme, transitioning from an "open" to a "closed" state. This change involves a large-scale domain rotation that shields the active site from the solvent and properly positions the substrate for catalysis.
-
Nucleophilic Attack: The zinc-bridging hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the scissile amide bond of the substrate.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which is stabilized by interactions with the zinc ions and other active site residues.
-
Protonation and Product Release: A proton is transferred to the nitrogen of the leaving group, leading to the collapse of the tetrahedral intermediate and the release of the products, L,L-DAP and succinate.
The catalytic cycle of DapE is a highly coordinated process that relies on the precise positioning of the substrate and the catalytic residues within the active site.
Quantitative Analysis of DapE Function
A comprehensive understanding of the kinetic and inhibitory properties of DapE is crucial for the development of effective inhibitors. The following tables summarize key quantitative data from studies on DapE from various bacterial species.
Table 1: Kinetic Parameters of DapE Enzymes
| Bacterial Species | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Haemophilus influenzae | L,L-SDAP | 0.73 | 140 | 1.9 x 105 | |
| Haemophilus influenzae (H67A mutant) | L,L-SDAP | 1.4 | 1.5 | 1.1 x 103 | |
| Acinetobacter baumannii | N6-methyl-L,L-SDAP | - | - | 3.4 x 105 |
Table 2: Inhibition Constants of Known DapE Inhibitors
| Inhibitor | Target DapE | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |
| L-Captopril | H. influenzae | 3.3 | 1.8 | Competitive | |
| D-Captopril | H. influenzae | 42.0 | - | - | |
| 3-Mercaptobenzoic acid | H. influenzae | 21.8 | - | - | |
| Phenylboronic acid | H. influenzae | 316 | - | - | |
| 2-Thiopheneboronic acid | H. influenzae | 111 | - | - | |
| Indoline sulfonamide | A. baumannii | >100 | - | - | |
| Sulfate | A. baumannii | 13,500 | - | - | |
| Cyclobutanone (3y) | H. influenzae | 23.1 | 10.2 | - |
Table 3: Thermal Shift Assay Data for DapE
| Enzyme | Ligand | Tm (°C) | ΔTm (°C) | Reference(s) |
| H. influenzae DapE | None | - | - | |
| H. influenzae DapE | Captopril | - | Increase | |
| H. influenzae DapE | Sulfate | - | Increase | |
| A. baumannii DapE | None | - | - | |
| A. baumannii DapE | Captopril | - | Increase | |
| A. baumannii DapE | Sulfate | - | Decrease |
Experimental Protocols for DapE Research
This section provides detailed methodologies for key experiments used to characterize the DapE enzyme and screen for its inhibitors.
Protein Expression and Purification
A general protocol for the expression and purification of DapE from E. coli is as follows:
-
Transformation and Culture: The dapE gene is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction and Harvest: Protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight. The cells are harvested by centrifugation.
-
Lysis and Clarification: The cell pellet is resuspended in a lysis buffer and disrupted by sonication. The cell debris is removed by centrifugation to obtain a clear lysate.
-
Affinity Chromatography: The lysate is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged DapE protein is then eluted with an elution buffer containing a high concentration of imidazole.
-
Size-Exclusion Chromatography: For further purification, the eluted protein is subjected to size-exclusion chromatography to remove any remaining impurities and aggregates.
-
Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm or a Bradford assay.
DapE Enzyme Activity Assay (Ninhydrin-Based)
This assay spectrophotometrically quantifies the primary amine product of the DapE reaction using ninhydrin.
-
Reaction Setup: In a 96-well plate, set up the reaction mixture containing the purified DapE enzyme, the substrate (N6-methyl-L,L-SDAP), and the test inhibitor in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-30 minutes).
-
Quenching and Color Development: Stop the reaction by adding a quenching solution. Add ninhydrin reagent to each well and heat the plate (e.g., at 95-100°C) for a few minutes to allow for color development (Ruhemann's purple).
-
Measurement: After cooling to room temperature, measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the enzyme activity based on the change in absorbance over time. For inhibition studies, determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Thermal Shift Assay (TSA)
TSA is used to assess the thermal stability of DapE in the presence of potential inhibitors, which can provide insights into ligand binding.
-
Sample Preparation: In a 96-well PCR plate, prepare a reaction mixture containing the purified DapE protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the test compound in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of the dye.
-
Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic regions, resulting in an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the fluorescence transition curve. A shift in the Tm in the presence of a ligand indicates a change in protein stability upon binding.
X-ray Crystallography
Determining the three-dimensional structure of DapE in complex with inhibitors is crucial for structure-based drug design.
-
Crystallization Screening: The purified DapE protein is concentrated to a high concentration (e.g., 10-20 mg/mL) and screened for crystallization conditions using various commercially available or custom-made crystallization screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.
-
Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement or other phasing methods. The structure is then refined to obtain a high-resolution model of the protein-ligand complex.
Visualizing DapE-Related Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to DapE research.
Caption: The bacterial lysine biosynthesis pathway highlighting the central role of the DapE enzyme.
Caption: A simplified workflow of the DapE catalytic cycle, showing key conformational changes.
Caption: A typical workflow for the screening and characterization of DapE inhibitors.
Conclusion and Future Directions
The DapE enzyme is a validated and highly promising target for the development of novel antibiotics. Its essential role in bacterial physiology, coupled with its absence in humans, provides a clear rationale for targeting this enzyme. This guide has provided a comprehensive overview of the core function of DapE, including its structure, catalytic mechanism, and key quantitative data. The detailed experimental protocols and visual workflows are intended to serve as a valuable resource for researchers in academia and industry.
Future efforts in DapE-targeted drug discovery should focus on:
-
Structure-Based Drug Design: Leveraging the growing number of DapE crystal structures to design potent and selective inhibitors.
-
Broad-Spectrum Inhibition: Developing inhibitors that are effective against DapE from a wide range of pathogenic bacteria, including the ESKAPE pathogens.
-
Overcoming Resistance: Investigating potential resistance mechanisms and designing inhibitors that are less susceptible to resistance development.
By continuing to explore the intricacies of the DapE enzyme, the scientific community can pave the way for a new generation of antibiotics that are urgently needed to combat the growing threat of antimicrobial resistance.
References
- 1. The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dimerization Domain in DapE Enzymes Is required for Catalysis | PLOS One [journals.plos.org]
- 3. Structural and mechanistic insight into substrate binding from the conformational dynamics in apo and substrate-bound DapE enzyme - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Structural Evidence of a Major Conformational Change Triggered by Substrate Binding in DapE Enzymes: Impact on the Catalytic Mechanism. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Indispensable Role of Lysine Biosynthesis in Bacterial Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine, an essential amino acid for most living organisms, plays a pivotal role in bacterial physiology, extending far beyond its fundamental function as a protein building block. In the bacterial realm, lysine and its immediate precursor, meso-diaminopimelate (m-DAP), are critical components of the peptidoglycan cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress.[1][2] The absence of a lysine biosynthetic pathway in mammals makes the bacterial pathway an attractive and specific target for the development of novel antimicrobial agents.[3][4][5] This technical guide provides an in-depth exploration of the various lysine biosynthesis pathways in bacteria, their intricate regulatory mechanisms, and their profound implications for bacterial survival and virulence.
Lysine Biosynthesis Pathways in Bacteria
Bacteria have evolved two primary and distinct pathways for the de novo synthesis of lysine: the Diaminopimelate (DAP) pathway and the α-Aminoadipate (AAA) pathway.
The Diaminopimelate (DAP) Pathway
The DAP pathway is the most common route for lysine biosynthesis in bacteria and plants. It starts from aspartate and can be categorized into several variants based on the series of reactions that convert tetrahydrodipicolinate (THDP) to m-DAP.
Core Steps of the DAP Pathway:
The initial steps leading to the formation of THDP are conserved across the different variants of the DAP pathway.
-
Aspartate Kinase (AK) : Phosphorylates aspartate to form β-aspartyl phosphate.
-
Aspartate Semialdehyde Dehydrogenase (ASD) : Reduces β-aspartyl phosphate to aspartate-β-semialdehyde.
-
Dihydrodipicolinate Synthase (DHDPS) : Catalyzes the condensation of aspartate-β-semialdehyde and pyruvate to yield dihydrodipicolinate.
-
Dihydrodipicolinate Reductase (DHDPR) : Reduces dihydrodipicolinate to tetrahydrodipicolinate.
From THDP, the pathway diversifies into four main variants:
-
The Succinylase Pathway: This is the most prevalent variant, utilized by most Gram-negative and many Gram-positive bacteria. It involves the succinylation of THDP, followed by a series of reactions to produce m-DAP.
-
The Acetylase Pathway: This pathway is analogous to the succinylase pathway but uses acetyl-CoA instead of succinyl-CoA. It is found in some Bacillus species.
-
The Dehydrogenase Pathway: This is a shorter, more energy-efficient pathway that directly converts THDP to m-DAP in a single step catalyzed by m-DAP dehydrogenase. This pathway is present in a limited number of bacteria, including some Bacillus and Corynebacterium species.
-
The Aminotransferase Pathway: A more recently discovered variant, this pathway involves the direct amination of THDP to LL-diaminopimelate (LL-DAP) by LL-diaminopimelate aminotransferase (DapL).
The final step in all DAP pathway variants is the decarboxylation of m-DAP to L-lysine, catalyzed by diaminopimelate decarboxylase (LysA).
The α-Aminoadipate (AAA) Pathway
The AAA pathway is predominantly found in fungi, but has also been identified in a few bacterial species, such as Thermus thermophilus. This pathway is evolutionarily distinct from the DAP pathway and starts from α-ketoglutarate and acetyl-CoA.
Key Steps of the AAA Pathway:
-
Homocitrate Synthase: Condenses acetyl-CoA and α-ketoglutarate to form homocitrate.
-
Homoaconitase: Isomerizes homocitrate to homoisocitrate.
-
Homoisocitrate Dehydrogenase: Oxidatively decarboxylates homoisocitrate to α-ketoadipate.
-
Aminoadipate Aminotransferase: Converts α-ketoadipate to α-aminoadipate.
-
Aminoadipate Reductase: Reduces α-aminoadipate to α-aminoadipate semialdehyde.
-
Saccharopine Dehydrogenase (NADP+, L-glutamate-forming): Condenses α-aminoadipate semialdehyde with glutamate to form saccharopine.
-
Saccharopine Dehydrogenase (NAD+, L-lysine-forming): Cleaves saccharopine to yield L-lysine and α-ketoglutarate.
Regulation of Lysine Biosynthesis
To maintain cellular homeostasis and conserve energy, bacteria employ sophisticated mechanisms to regulate the biosynthesis of lysine. The primary regulatory strategies include feedback inhibition of key enzymes and genetic regulation mediated by riboswitches.
Feedback Inhibition
The activity of key enzymes in the lysine biosynthetic pathway is allosterically regulated by the end product, L-lysine.
-
Aspartokinase (AK): In many bacteria, including Escherichia coli, there are multiple isoforms of aspartokinase, with at least one being sensitive to feedback inhibition by lysine. For instance, the activity of Aspartokinase III (encoded by lysC) in E. coli is allosterically inhibited by lysine. Mutations in the C-terminal region of this enzyme, specifically around amino acid positions 318-325 and 345-352, have been shown to confer resistance to lysine feedback inhibition.
-
Dihydrodipicolinate Synthase (DHDPS): This enzyme, which catalyzes the first committed step of the DAP pathway, is also a major site of feedback regulation by lysine in many bacteria.
| Enzyme | Organism | Inhibitor | Inhibition Data | Reference |
| Aspartokinase III (lysC) | Escherichia coli | L-Lysine | Allosteric inhibition | |
| Dihydrodipicolinate Synthase (dapA) | Escherichia coli | L-Lysine | Feedback inhibition | |
| Dihydrodipicolinate Synthase (dapA) | Thermotoga maritima | L-Lysine | Not significantly inhibited |
Table 1: Examples of Feedback Inhibition in the Lysine Biosynthesis Pathway
The Lysine Riboswitch
A fascinating mechanism of genetic regulation in bacteria involves riboswitches, which are structured non-coding RNA elements typically located in the 5' untranslated region (5'-UTR) of messenger RNA (mRNA). The lysine riboswitch, also known as the L-box, directly binds to L-lysine, causing a conformational change in the mRNA leader sequence. This structural rearrangement leads to the modulation of gene expression, either by promoting premature transcription termination or by blocking translation initiation of genes involved in lysine biosynthesis and transport. In Bacillus subtilis, the lysine riboswitch controls the expression of the lysC gene through transcriptional attenuation. In E. coli, the lysC riboswitch regulates gene expression at both the level of translation initiation and by influencing mRNA decay.
References
- 1. mybiosource.com [mybiosource.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple Protocol to Purify Cell Wall Polysaccharide from Gram-Positive Bacteria and Assess Its Structural Integrity | Springer Nature Experiments [experiments.springernature.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. researchgate.net [researchgate.net]
Preliminary Studies on DapE Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic resistance necessitates the exploration of novel bacterial targets. N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) represents a promising candidate for the development of new antibacterial agents. DapE is a crucial metalloenzyme in the lysine biosynthetic pathway of most bacteria, a pathway essential for both protein synthesis and the construction of the peptidoglycan cell wall.[1][2][3] Critically, this pathway is absent in mammals, suggesting that DapE inhibitors could offer selective toxicity against bacteria with a reduced risk of mechanism-based toxicity in humans.[1][4] This technical guide provides a summary of preliminary efficacy data for known DapE inhibitors, details common experimental protocols for their evaluation, and visualizes the underlying biological pathway and a general screening workflow.
Introduction to DapE as an Antibiotic Target
DapE, or N-succinyl-L,L-diaminopimelic acid desuccinylase (EC 3.5.1.18), is a dinuclear Zn(II)-dependent metalloprotease. It catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to produce L,L-diaminopimelic acid (DAP) and succinate. DAP is a direct precursor to meso-diaminopimelic acid (m-DAP) and lysine, both of which are indispensable components for bacterial survival. The deletion of the dapE gene has been shown to be lethal in bacteria, underscoring its essential role and validating it as a target for antibiotic development.
Efficacy of Known DapE Inhibitors
While information on a specific compound designated "DapE-IN-1" is not available in the public domain, several other compounds have been investigated as inhibitors of the DapE enzyme. High-throughput screening of large compound libraries has been employed to identify novel inhibitor scaffolds. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). A summary of publicly available data for select DapE inhibitors is presented below.
| Inhibitor Class | Example Compound | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Notes |
| Thiol-containing | Captopril | Escherichia coli ArgE | 58.7 | 37.1 ± 0.85 | Captopril is a known ACE inhibitor and has been shown to inhibit DapE. ArgE is a related enzyme. |
| Phenylboronic acid | 4-(diethylamino)phenylboronic acid | Escherichia coli ArgE | 50.1 | - | Identified as an inhibitor of the related ArgE enzyme. |
| Cyclobutanone | Compound 3y | Haemophilus influenzae DapE (HiDapE) | 23.1 | 10.2 ± 0.26 | A member of a 37-compound library of α-aminocyclobutanone amides and sulfonamides. |
| Indoline sulfonamides | - | - | - | - | Identified as promising inhibitors from a high-throughput screen of over 33,000 compounds. Specific quantitative data is not publicly available. |
| Tetrazoles | - | - | - | - | Mentioned as a series of interest for DapE inhibition. |
| N-aryl sulfonamides | - | - | - | - | Mentioned as a series of interest for DapE inhibition. |
Experimental Protocols
The evaluation of DapE inhibitors typically involves a combination of enzymatic assays and biophysical methods to determine inhibitory potency and binding affinity.
DapE Ninhydrin-Based Inhibition Assay
This spectrophotometric assay is commonly used to quantify the enzymatic activity of DapE and assess the potency of inhibitors.
-
Principle: The assay measures the amount of the primary amine product, L,L-diaminopimelic acid (DAP), formed from the enzymatic hydrolysis of the substrate, N-succinyl-L,L-diaminopimelic acid (SDAP). A modified substrate, N6-methyl-L,L-SDAP, can also be used, which upon cleavage by DapE, yields a primary amine product that can be quantified. The product is detected by the addition of ninhydrin, which reacts with the primary amine to produce a colored compound that can be measured spectrophotometrically.
-
Procedure:
-
The DapE enzyme is incubated with a potential inhibitor at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., SDAP or a derivative).
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is quenched, and ninhydrin reagent is added.
-
The mixture is heated to allow for color development.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to a control sample without the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Thermal Shift Assay (TSA)
This biophysical assay, also known as differential scanning fluorimetry, is used to assess the binding of inhibitors to the DapE enzyme by measuring changes in its thermal stability.
-
Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's melting temperature (Tm). The assay monitors the thermal unfolding of the protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolding protein, leading to an increase in fluorescence.
-
Procedure:
-
The DapE enzyme is mixed with the fluorescent dye and the inhibitor at various concentrations in a multiwell plate.
-
The plate is heated in a real-time PCR instrument with a defined temperature gradient.
-
Fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
The change in Tm (ΔTm) in the presence of the inhibitor is used to assess binding and can be used to calculate the dissociation constant (Kd) or inhibition constant (Ki).
-
Signaling Pathways and Experimental Workflows
DapE in the Lysine Biosynthesis Pathway
The following diagram illustrates the position of the DapE enzyme within the bacterial lysine biosynthesis pathway, a critical route for producing essential components for the bacterial cell wall and protein synthesis.
Caption: The DapE enzyme's role in the bacterial lysine biosynthesis pathway.
General Workflow for DapE Inhibitor Screening
The diagram below outlines a typical workflow for the identification and characterization of novel DapE inhibitors, from initial high-throughput screening to more detailed biophysical analysis.
Caption: A generalized workflow for the screening and development of DapE inhibitors.
Conclusion
The bacterial enzyme DapE remains a compelling target for the development of novel antibiotics. While specific data on "this compound" is not currently available, ongoing research into various inhibitor scaffolds, such as indoline sulfonamides and cyclobutanones, demonstrates the active pursuit of new chemical entities targeting this essential enzyme. The experimental protocols and workflows described herein provide a foundational understanding for researchers and drug development professionals engaged in the discovery and evaluation of the next generation of DapE inhibitors. Further investigation into the structure-activity relationships of these compounds will be critical for optimizing their potency and advancing them as potential therapeutic agents.
References
- 1. DapE — Becker Research Lab [beckerlabluc.com]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. Loyola eCommons - Undergraduate Research and Engagement Symposium: Evaluation of Various Analogs of High-Throughput Screening Target Molecules as DapE Inhibitors Using the DapE Ninhydrin Assay for Novel Antibiotic Discovery [ecommons.luc.edu]
- 4. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DapE-IN-1: An In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a crucial metalloenzyme found in the lysine biosynthesis pathway of most bacteria.[1][2] This pathway is essential for the synthesis of L-lysine, a vital amino acid for protein synthesis, and meso-diaminopimelic acid (m-DAP), a key component of the peptidoglycan cell wall in many bacteria.[2] Since the DapE-mediated pathway is absent in humans, this enzyme presents a promising target for the development of novel antibiotics with selective toxicity against bacterial pathogens.[3] The emergence of antibiotic-resistant bacterial strains underscores the urgent need for new therapeutic agents with novel mechanisms of action, making DapE an attractive focus for drug discovery efforts.[3]
DapE-IN-1 is a representative small molecule inhibitor designed to target the DapE enzyme. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against the DapE enzyme using a spectrophotometric assay.
Mechanism of Action: The DapE Catalyzed Reaction and its Inhibition
DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate. The enzymatic activity can be monitored by detecting the formation of the primary amine in the product, L,L-DAP, which reacts with ninhydrin to produce a colored compound that can be quantified spectrophotometrically. This compound is a hypothetical competitive inhibitor that binds to the active site of the DapE enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction.
Caption: Mechanism of DapE and its inhibition.
Quantitative Data Summary
The inhibitory potency of this compound was determined and compared with Captopril, a known inhibitor of DapE. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type (Assumed) |
| This compound | H. influenzae DapE | 15.8 ± 1.2 | Competitive |
| Captopril | H. influenzae DapE | 3.4 ± 0.2 | Competitive |
Experimental Protocol: In Vitro DapE Enzyme Inhibition Assay (Ninhydrin-Based)
This protocol is adapted from established methods for measuring DapE activity.
Materials and Reagents
-
DapE Enzyme: Purified DapE from Haemophilus influenzae (HiDapE).
-
Substrate: N6-methyl-N2-succinyl-L,L-diaminopimelic acid (N6-methyl-L,L-SDAP).
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution.
-
Positive Control: Captopril, dissolved in 100% DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Ninhydrin Reagent: Commercially available or prepared in-house.
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
-
Microplate: 96-well, clear, flat-bottom.
-
Plate Reader: Capable of measuring absorbance at 570 nm.
-
Incubator: Set to 37°C.
Preparation of Solutions
-
DapE Enzyme Stock: Prepare a stock solution of HiDapE in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme batch.
-
Substrate Stock: Prepare a stock solution of N6-methyl-L,L-SDAP in assay buffer.
-
Inhibitor Dilutions: Perform serial dilutions of the this compound and Captopril stock solutions in 100% DMSO to create a range of concentrations for the dose-response curve.
Assay Procedure
The following procedure outlines the steps for a single concentration of the inhibitor. This should be repeated for all concentrations in the dose-response curve.
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 2 µL of the diluted inhibitor solution (or DMSO for control wells) to each well.
-
Add 88 µL of the DapE enzyme solution (diluted in assay buffer) to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the N6-methyl-L,L-SDAP substrate solution to each well. The total reaction volume is 100 µL.
-
Mix gently and incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Color Development:
-
Terminate the reaction by adding 50 µL of the ninhydrin reagent to each well.
-
Seal the plate and heat it at 100°C for 10 minutes to allow for color development.
-
Cool the plate to room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Controls
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and DMSO (instead of inhibitor).
-
0% Activity Control (No Enzyme): Contains substrate, assay buffer, and DMSO (no enzyme).
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the absorbance of the 0% activity control from all other absorbance values.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_NoInhibitor))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Visualization
Caption: DapE in vitro inhibition assay workflow.
References
- 1. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Thermal Shift Assay for DapE-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a crucial enzyme in the lysine biosynthetic pathway of most bacteria. This pathway is absent in mammals, making DapE an attractive target for the development of novel antibiotics. The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method to screen for and characterize inhibitors of a target protein. This application note provides a detailed protocol for performing a thermal shift assay to evaluate the binding of the inhibitor DapE-IN-1 to the DapE enzyme. The principle of the assay is based on the increased thermal stability of a protein upon ligand binding.[1][2] This stabilization is observed as an increase in the melting temperature (Tm) of the protein, which is monitored by the fluorescence of a dye that binds to exposed hydrophobic regions of the unfolding protein.[3]
Signaling Pathway and Experimental Logic
The interaction between DapE, its inhibitor this compound, and the fluorescent dye SYPRO Orange during the thermal shift assay can be visualized as a signaling pathway. Increased stability of the DapE-inhibitor complex leads to a higher melting temperature.
Diagram of the this compound thermal shift assay principle.
Experimental Protocol
This protocol outlines the steps for performing a thermal shift assay with DapE and this compound in a 96- or 384-well format using a real-time PCR instrument.
Materials and Reagents
-
DapE Protein: Purified DapE enzyme (e.g., from Haemophilus influenzae or Acinetobacter baumannii) at a stock concentration of 1-5 mg/mL. Protein purity should be >90%.
-
This compound Inhibitor: Stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl. It is recommended to screen different buffers to find the optimal condition for protein stability.[1]
-
SYPRO Orange Fluorescent Dye: 5000x stock in DMSO (e.g., from Invitrogen). A 50x working stock should be prepared by diluting the 5000x stock in DI water.[4]
-
Real-Time PCR Instrument: Capable of monitoring fluorescence during a thermal ramp (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio).
-
PCR Plates: 96-well or 384-well plates compatible with the real-time PCR instrument.
-
Plate Seals: Optically clear adhesive seals.
Experimental Workflow
The overall workflow for the this compound thermal shift assay is depicted below.
Experimental workflow for the thermal shift assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of DapE protein in the assay buffer. A final concentration of 2-5 µM in the assay well is a good starting point.
-
Prepare serial dilutions of this compound in DMSO or the assay buffer. The final concentration of the inhibitor in the assay will depend on its expected affinity. A range of concentrations is typically tested.
-
Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock 1:100 in DI water. The final concentration in the assay is typically 5x.
-
-
Assay Plate Setup (96-well format, 25 µL final volume):
-
In each well of the PCR plate, add the components in the following order:
-
Assay Buffer to bring the final volume to 25 µL.
-
12.5 µL of DapE protein solution (to achieve a final concentration of 2-5 µM).
-
2.5 µL of this compound dilution (or DMSO for the no-inhibitor control).
-
2.5 µL of 50x SYPRO Orange working stock (for a final concentration of 5x).
-
-
Include the following controls:
-
No-protein control: Assay buffer, this compound, and SYPRO Orange.
-
No-inhibitor (Apo) control: Assay buffer, DapE protein, DMSO, and SYPRO Orange.
-
No-dye control: Assay buffer, DapE protein, and this compound.
-
-
-
Plate Sealing and Centrifugation:
-
Seal the plate firmly with an optically clear adhesive seal.
-
Centrifuge the plate at approximately 1000 x g for 1 minute to collect the contents at the bottom of the wells.
-
-
Thermal Melt Protocol:
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to collect fluorescence data (e.g., using the FRET or a custom channel for SYPRO Orange, with excitation at ~470 nm and emission at ~570 nm).
-
Program the thermal cycler with the following parameters:
-
Hold at 25°C for 2 minutes.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Collect fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
The raw fluorescence data is plotted against temperature, which typically yields a sigmoidal curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Boltzmann equation or by calculating the maximum of the first derivative of the melting curve.
-
The thermal shift (ΔTm) is calculated as the difference between the Tm of the protein with the inhibitor and the Tm of the apo protein (Tm, complex - Tm, apo). A positive ΔTm indicates stabilization of the protein by the inhibitor.
-
Data Presentation
Quantitative data from the thermal shift assay should be summarized in a table for clear comparison. The following is a representative table for the analysis of DapE with an inhibitor.
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) | IC50 (µM) | Ki (µM) |
| Apo DapE | - | 50.2 | - | - | - |
| This compound | 10 | 54.7 | +4.5 | 17.9 ± 8.0 | 17.3 ± 2.8 |
| 25 | 56.8 | +6.6 | |||
| 50 | 58.1 | +7.9 | |||
| 100 | 59.3 | +9.1 |
Note: The Tm, ΔTm, IC50, and Ki values presented here are representative examples based on published data for known DapE inhibitors and may not reflect the actual values for a specific "this compound". The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The Ki is the inhibition equilibrium constant, representing the dissociation constant for an enzyme-inhibitor complex.
Conclusion
The thermal shift assay is a powerful, high-throughput method for identifying and characterizing inhibitors of the DapE enzyme. By measuring the change in the protein's melting temperature upon ligand binding, this assay provides valuable insights into the binding affinity and stabilizing effects of potential drug candidates like this compound. The detailed protocol provided herein serves as a robust starting point for researchers in the field of antibiotic drug discovery.
References
Application Notes and Protocols for Measuring DapE-IN-1 IC50 Values
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of DapE-IN-1, a putative inhibitor of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). The DapE enzyme is a critical component of the lysine biosynthetic pathway in most bacteria, making it an attractive target for the development of novel antibiotics.[1][2][3] Inhibition of DapE can disrupt bacterial cell wall synthesis, leading to cell death.[2][3] These protocols are designed to provide researchers with a robust framework for assessing the potency of this compound and other potential inhibitors.
The primary method detailed is a ninhydrin-based spectrophotometric assay, which has been established as a reliable and reproducible method for measuring DapE activity and inhibition. Additionally, an overview of the Thermal Shift Assay (TSA) is provided as an alternative biophysical method to study inhibitor binding.
I. DapE Enzymatic Reaction and Inhibition
The DapE enzyme (E.C. 3.5.1.18) catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate. L,L-DAP is an essential precursor for the synthesis of lysine and meso-diaminopimelic acid (m-DAP), a key component of the peptidoglycan cell wall in many bacteria.
This compound is hypothesized to be an inhibitor of this enzymatic reaction. By measuring the decrease in the rate of product formation in the presence of varying concentrations of this compound, its IC50 value can be determined. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
II. Experimental Protocols
A. Ninhydrin-Based Spectrophotometric Assay for IC50 Determination
This protocol is adapted from established methods for measuring DapE inhibition. It relies on the reaction of ninhydrin with the primary amine of the product, L,L-DAP, which forms a colored compound (Ruhemann's purple) that can be quantified by measuring absorbance at 570 nm. To ensure specific detection of the product, a modified substrate, N⁶-methyl-L,L-SDAP, is often used, as its cleavage by DapE exposes a primary amine for ninhydrin reaction.
Materials and Reagents:
-
Recombinant DapE enzyme (e.g., from Haemophilus influenzae or Acinetobacter baumannii)
-
N⁶-methyl-L,L-SDAP (substrate)
-
This compound
-
HEPES buffer
-
Dimethyl sulfoxide (DMSO)
-
Ninhydrin reagent
-
96-well microplates
-
Microplate reader
-
Incubator
Experimental Workflow:
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested.
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare the substrate solution (N⁶-methyl-L,L-SDAP) in the assay buffer.
-
Prepare the DapE enzyme solution in the assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to yield a sufficient signal-to-noise ratio.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume (e.g., 1-5 µL) of each this compound dilution to the respective wells. Include wells with DMSO only as a negative control (0% inhibition) and wells without the enzyme as a background control.
-
Add the DapE enzyme solution to each well (except the background control) and mix gently.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 20-30 minutes). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding a quenching solution (e.g., an acid).
-
Add the ninhydrin reagent to all wells.
-
Heat the plate (e.g., at 100°C) for a specified time (e.g., 10 minutes) to allow for color development.
-
Cool the plate to room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the background control wells from the absorbance of all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance_inhibitor / Absorbance_DMSO_control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
B. Thermal Shift Assay (TSA) for Inhibitor Binding
The Thermal Shift Assay (TSA), also known as differential scanning fluorimetry, is a biophysical technique used to assess the binding of a ligand (e.g., an inhibitor) to a protein. Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
Brief Protocol:
-
A reaction mixture is prepared containing the DapE enzyme, a fluorescent dye (e.g., SYPRO Orange), and either this compound at various concentrations or a vehicle control (DMSO).
-
The mixture is heated in a real-time PCR instrument, and the fluorescence is measured as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
An increase in the Tm in the presence of this compound indicates binding of the inhibitor to the DapE enzyme.
III. Data Presentation
All quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical IC50 Values for DapE Inhibitors
| Inhibitor | Target DapE | Assay Method | IC50 (µM) | Reference |
| This compound | H. influenzae | Ninhydrin Assay | [Insert Value] | This Study |
| Captopril | H. influenzae | Ninhydrin Assay | 3.4 ± 0.2 | |
| 3-mercaptobenzoic acid | H. influenzae | Ninhydrin Assay | 21.8 ± 2.2 | |
| Phenylboronic acid | H. influenzae | Ninhydrin Assay | 316 ± 23.6 | |
| Pyrazole Analog 7d | H. influenzae | Ninhydrin Assay | 17.9 ± 8.0 | |
| Cyclobutanone Analog 3y | H. influenzae | Ninhydrin Assay | 23.1 |
IV. Conclusion
The protocols outlined in this document provide a comprehensive guide for the determination of the IC50 value of this compound against the DapE enzyme. The ninhydrin-based spectrophotometric assay is a robust and well-validated method for this purpose. The successful determination of the IC50 value is a critical step in the evaluation of this compound as a potential novel antibiotic. Further characterization, including determination of the mechanism of inhibition and assessment of whole-cell activity, will be necessary to advance its development.
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DapE-IN-1 in Bacterial Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DapE-IN-1 is a potent inhibitor of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). This enzyme is a critical component of the lysine biosynthetic pathway in most bacteria, a pathway that is essential for the synthesis of lysine and meso-diaminopimelate (m-DAP), a key component of the peptidoglycan cell wall. The absence of a homologous pathway in humans makes DapE an attractive target for the development of novel antibiotics with selective toxicity against bacterial pathogens. This compound, identified as the 4-methoxyphenylsulfonamide-D-valine derivative of a cyclobutanone scaffold (compound 3y), has demonstrated significant inhibitory activity against DapE and represents a promising lead compound for further antibiotic development.[1][2][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in bacterial growth inhibition studies, including its mechanism of action, quantitative inhibitory data, and detailed protocols for in vitro assays.
Mechanism of Action
DapE is a metalloenzyme that catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid to L,L-diaminopimelic acid and succinate. This is a crucial step in the bacterial lysine biosynthesis pathway. Inhibition of DapE disrupts the production of essential building blocks for protein synthesis and cell wall maintenance, ultimately leading to bacterial cell death. This compound acts as a competitive inhibitor of DapE, binding to the active site and preventing the substrate from binding.
Lysine Biosynthesis Pathway and the Role of DapE
Caption: The bacterial lysine biosynthesis pathway highlighting the role of DapE.
Data Presentation
The inhibitory activity of this compound against the DapE enzyme from Haemophilus influenzae has been quantified. While specific Minimum Inhibitory Concentration (MIC) values for this compound against bacterial strains are not yet publicly available in the reviewed literature, the IC50 value provides a measure of its potency at the enzymatic level.
| Compound Name | Target Enzyme | Organism | IC50 (µM) |
| This compound (compound 3y) | N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) | Haemophilus influenzae | 23.1 |
Experimental Protocols
DapE Enzyme Inhibition Assay (Ninhydrin-Based)
This protocol is adapted from methods described for the characterization of DapE inhibitors. It relies on the colorimetric detection of the primary amine product formed upon the enzymatic cleavage of a synthetic substrate by DapE.
-
DapE enzyme (purified)
-
This compound (or other test inhibitors)
-
N⁶-methyl-L,L-SDAP (synthetic substrate)
-
HEPES buffer (50 mM, pH 7.5)
-
Ninhydrin solution (2% w/v in a suitable solvent)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
Incubator or water bath
Caption: Workflow for the ninhydrin-based DapE enzyme inhibition assay.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in HEPES buffer to achieve the desired final concentrations in the assay.
-
Prepare a stock solution of the N⁶-methyl-L,L-SDAP substrate.
-
-
Assay Setup:
-
In a 96-well plate, add 175 µL of 50 mM HEPES buffer (pH 7.5) to each well.
-
Add 5 µL of the appropriate this compound dilution (or solvent control) to each well.
-
Add 5 µL of the DapE enzyme stock solution to each well.
-
Include wells with no enzyme as a background control.
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of 10 mM N⁶-methyl-L,L-SDAP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by heating the plate at 100°C for 1 minute.
-
Cool the plate on ice.
-
Add 100 µL of 2% ninhydrin solution to each well.
-
Heat the plate at 80°C for 15 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the solvent control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Bacterial Growth Inhibition Assay (Broth Microdilution for MIC Determination)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial strain.
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Po" by Thahani Shifna Habeeb Mohammad, Emma H. Kelley et al. [ecommons.luc.edu]
- 5. Loyola eCommons - Undergraduate Research and Engagement Symposium: Evaluation of DapE Inhibitors Utilizing the DapE Ninhydrin and Thermal Shift Assays Toward the Discovery of Novel Antibiotics [ecommons.luc.edu]
DapE-IN-1 solubility and preparation for experiments
These application notes provide detailed protocols for the solubility and preparation of a representative N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) inhibitor for in vitro experimental use. The information is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents targeting the lysine biosynthesis pathway.
Introduction
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a crucial metalloenzyme found in the lysine biosynthetic pathway of most bacteria.[1][2][3][4] This pathway is essential for the synthesis of L-lysine, a vital component of proteins, and meso-diaminopimelate (m-DAP), which is necessary for the construction of the peptidoglycan cell wall in many bacteria.[1] Since the DapE enzyme and the lysine biosynthesis pathway are absent in mammals, inhibitors of DapE are attractive candidates for the development of new antibiotics with selective toxicity against bacteria.
This document provides protocols for the preparation and use of a representative DapE inhibitor in enzymatic assays. While a specific compound designated "DapE-IN-1" was not identified in publicly available literature, the following data and protocols are based on a representative α-aminocyclobutanone sulfonamide inhibitor of DapE.
Quantitative Data
The following table summarizes the inhibitory potency of a representative DapE inhibitor against Haemophilus influenzae DapE (HiDapE).
| Compound ID | Inhibitor Class | IC50 (µM) | Ki (µM) | Assay Method |
| 3y | α-aminocyclobutanone sulfonamide | 23.1 | 10.2 | Ninhydrin-based assay |
Data sourced from Habeeb Mohammad et al., 2024.
Signaling Pathway
The DapE enzyme catalyzes the final step in the succinylase branch of the lysine biosynthesis pathway, which is essential for bacterial survival. Inhibition of DapE blocks the production of L,L-diaminopimelate, leading to a disruption of cell wall synthesis and ultimately bacterial cell death.
References
- 1. DapE — Becker Research Lab [beckerlabluc.com]
- 2. The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of DapE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinyl-L,L-diaminopimelate desuccinylase (DapE) is a critical metalloenzyme found in the lysine biosynthesis pathway of most bacteria.[1] This pathway is essential for both protein synthesis and the construction of the bacterial cell wall, making DapE a vital enzyme for bacterial survival.[2][3] Notably, the DapE-mediated pathway is absent in humans, rendering it a promising and selective target for the development of novel antibiotics with a reduced risk of mechanism-based toxicity.[3] High-throughput screening (HTS) assays are crucial for the efficient discovery of potent and selective DapE inhibitors from large compound libraries.
This document provides detailed protocols for two primary HTS assays for DapE inhibitors: a ninhydrin-based colorimetric assay and a thermal shift assay (TSA). It also includes quantitative data for various classes of DapE inhibitors, including the notable inhibitor DapE-IN-1, and visual representations of the relevant biochemical pathway and experimental workflows.
Signaling Pathway: Bacterial Lysine Biosynthesis
The following diagram illustrates the succinylase pathway of lysine biosynthesis in bacteria, highlighting the role of DapE.
Caption: Bacterial Lysine Biosynthesis Pathway via DapE.
Quantitative Data of DapE Inhibitors
The following tables summarize the inhibitory activities of various classes of compounds against DapE from different bacterial species.
Table 1: Cyclobutanone and Thiol-based DapE Inhibitors
| Compound | Inhibitor Class | Target Organism | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| This compound (compound 3y) | Cyclobutanone | Haemophilus influenzae | Ninhydrin | 23.1 | - | [4] |
| This compound (compound 3y) | Cyclobutanone | Haemophilus influenzae | Thermal Shift | - | 10.2 | |
| L-Captopril | Thiol | Haemophilus influenzae | Spectrophotometric | 3.3 | 1.8 | |
| 3-mercaptobenzoic acid | Thiol | Haemophilus influenzae | Ninhydrin | 21.8 | - |
Table 2: Heterocyclic DapE Inhibitors
| Compound | Inhibitor Class | Target Organism | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| Pyrazole 7d | Pyrazole | Haemophilus influenzae | Ninhydrin | 17.9 | 17.1 | |
| Pyrazole (R)-7q | Pyrazole | Haemophilus influenzae | Ninhydrin | 18.8 | - | |
| Pyrazole (R)-7q | Pyrazole | Haemophilus influenzae | Thermal Shift | - | 17.3 | |
| Pyrazole 7h | Pyrazole | Haemophilus influenzae | Ninhydrin | 20.2 | - | |
| Pyrazole 7a | Pyrazole | Haemophilus influenzae | Ninhydrin | 22.4 | - | |
| Racemic Pyrazole 7p | Pyrazole | Haemophilus influenzae | Ninhydrin | 35.6 | - | |
| Aminothiazole Tetrazole | Tetrazole | Haemophilus influenzae | Ninhydrin | 50.2 | - |
Table 3: Indoline Sulfonamide DapE Inhibitors
| Compound | Target Organism | Assay Type | % Inhibition @ 200 µM | IC50 (µM) | Reference |
| Isopentyl sulfonamide 4 | Haemophilus influenzae | Ninhydrin | 42% | >200 | |
| Piperidine sulfonamide 9i | Haemophilus influenzae | Ninhydrin | - | >200 | |
| 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide | Haemophilus influenzae | Ninhydrin | - | 54.0 | |
| 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide | Acinetobacter baumannii | Ninhydrin | Not significant at 100 µM | - |
Experimental Workflow for High-Throughput Screening
The diagram below outlines a typical workflow for an HTS campaign to identify novel DapE inhibitors.
Caption: High-Throughput Screening Workflow for DapE Inhibitors.
Experimental Protocols
Protocol 1: Ninhydrin-Based High-Throughput Screening Assay
This colorimetric assay quantifies the enzymatic activity of DapE by detecting the primary amine product formed upon the hydrolysis of the substrate analog, N6-methyl-N2-succinyl-L,L-diaminopimelic acid (N6-methyl-L,L-SDAP).
1. Materials and Reagents:
-
Purified DapE enzyme
-
N6-methyl-L,L-SDAP substrate
-
HEPES buffer (50 mM, pH 7.5)
-
Ninhydrin reagent (2% w/v in 2-methoxyethanol and 4M acetate buffer pH 5.2, 3:1 v/v)
-
Dilution solvent (50% v/v ethanol in water)
-
Test compounds dissolved in DMSO
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance at 570 nm
2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate. For controls, use DMSO alone (negative control) and a known DapE inhibitor like L-Captopril (positive control).
-
Enzyme Preparation: Prepare a working solution of DapE in 50 mM HEPES buffer (pH 7.5). The final enzyme concentration in the assay should be in the low nanomolar range and determined empirically for optimal signal-to-background ratio.
-
Enzyme and Compound Pre-incubation: Add the DapE working solution to each well containing the test compounds or DMSO. Allow the plate to incubate at room temperature for 15-30 minutes to permit inhibitor binding.
-
Reaction Initiation: Prepare a working solution of the N6-methyl-L,L-SDAP substrate in 50 mM HEPES buffer (pH 7.5). Initiate the enzymatic reaction by adding the substrate solution to all wells. The final substrate concentration should be at or near its Km value.
-
Enzymatic Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.
-
Reaction Quenching and Color Development: Stop the reaction and develop the color by adding the ninhydrin reagent to each well. Seal the plate and incubate at 95°C for 15 minutes.
-
Signal Detection: Cool the plate to room temperature. Add the dilution solvent to each well and mix thoroughly. Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_background) / (Abs_DMSO - Abs_background)) where Abs_compound is the absorbance in the presence of the test compound, Abs_DMSO is the absorbance of the negative control, and Abs_background is the absorbance of a no-enzyme control.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Thermal Shift Assay (TSA) for Inhibitor Binding
This assay, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of DapE upon ligand binding. An increase in Tm indicates inhibitor binding and stabilization of the protein.
1. Materials and Reagents:
-
Purified DapE enzyme (at a concentration of ~2 µM)
-
SYPRO Orange Protein Gel Stain (5000x stock in DMSO)
-
HEPES buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Test compounds dissolved in DMSO
-
96-well or 384-well qPCR plates
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare a 10x working stock of SYPRO Orange dye by diluting the 5000x stock in the assay buffer.
-
Prepare a working solution of DapE in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Plate Setup:
-
In each well of a qPCR plate, add the DapE working solution.
-
Add the SYPRO Orange working stock to each well for a final concentration of 5x.
-
Add a small volume (e.g., 10-100 nL) of the test compound dilutions or DMSO (control) to the respective wells. The final DMSO concentration should be kept low (e.g., <1%) to avoid protein destabilization.
-
-
Thermal Denaturation:
-
Seal the qPCR plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
3. Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
-
Determine the melting temperature (Tm), which is the midpoint of this transition, by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative of the melt curve.
-
The change in melting temperature (ΔTm) is calculated as: ΔT_m = T_m (with compound) - T_m (with DMSO)
-
A significant positive ΔTm is indicative of inhibitor binding and stabilization. The data can be further analyzed to determine the dissociation constant (Kd) or the inhibitory constant (Ki) of the inhibitor.
References
- 1. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazole-based inhibitors of the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase as potential antibiotics (Journal Article) | OSTI.GOV [osti.gov]
- 4. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Potential of DapE-IN-1 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of essential bacterial enzymes that are absent in mammals. The enzyme N-succinyl-L,L-diaminopimelate desuccinylase (DapE) is a critical component of the lysine and meso-diaminopimelate (mDAP) biosynthetic pathway in most bacteria.[1][2] This pathway is essential for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][3] DapE-IN-1, an indoline sulfonamide, is a known inhibitor of the DapE enzyme, presenting a novel mechanism of action with the potential for selective toxicity against bacterial pathogens.[4]
This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with other classes of antibiotics. The inhibition of cell wall synthesis by this compound may potentiate the activity of other antimicrobial agents, leading to enhanced efficacy and potentially overcoming existing resistance mechanisms. These protocols are designed to guide researchers in the systematic evaluation of antibiotic synergy.
Mechanism of Action of this compound
DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to L,L-diaminopimelic acid (DAP) and succinate. DAP is a precursor for the synthesis of mDAP, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. By inhibiting DapE, this compound disrupts this crucial pathway, leading to a weakened cell wall and ultimately bacterial cell death. Molecular docking studies suggest that the sulfonamide group of indoline sulfonamides like this compound acts as a zinc-binding group within the dinuclear zinc active site of the DapE enzyme.
Data Presentation: Evaluating Synergy
The interaction between two antimicrobial agents can be classified as synergistic, additive, indifferent, or antagonistic. The Fractional Inhibitory Concentration Index (FICI) is a standard metric used to quantify these interactions. The FICI is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination, as determined by a checkerboard assay.
Table 1: Hypothetical MICs of this compound and Antibiotic X Alone and in Combination against Escherichia coli ATCC 25922
| Agent | MIC (µg/mL) Alone | MIC (µg/mL) in Combination |
| This compound | 16 | 4 |
| Antibiotic X | 8 | 2 |
Table 2: Calculation and Interpretation of the Fractional Inhibitory Concentration Index (FICI)
| FICI Calculation | Result | Interpretation |
| FIC of this compound = MIC of this compound in combination / MIC of this compound alone = 4 / 16 = 0.25 | ||
| FIC of Antibiotic X = MIC of Antibiotic X in combination / MIC of Antibiotic X alone = 2 / 8 = 0.25 | ||
| FICI = FIC of this compound + FIC of Antibiotic X = 0.25 + 0.25 | 0.5 | Synergy |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol determines the MICs of this compound and a partner antibiotic, both alone and in various combinations.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Partner antibiotic stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted to ~5 x 10^5 CFU/mL)
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare serial dilutions of this compound horizontally and the partner antibiotic vertically in a 96-well plate containing CAMHB.
-
The final volume in each well should be 100 µL, with concentrations of each drug ranging from sub-inhibitory to supra-inhibitory levels.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include wells with only the bacterial inoculum (growth control) and wells with only media (sterility control).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI as described in Table 2.
Protocol 2: Time-Kill Assay
This assay provides a dynamic picture of the antimicrobial effect over time.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
This compound and partner antibiotic stock solutions
-
Bacterial inoculum (log-phase, diluted to ~5 x 10^5 CFU/mL)
-
Incubator with shaking (37°C)
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Prepare culture tubes with CAMHB containing this compound alone, the partner antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizations
Caption: DapE pathway and inhibition by this compound.
Caption: Experimental workflow for antibiotic synergy testing.
Caption: Potential mechanisms of synergy with this compound.
References
- 1. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergy Mechanisms of Daptomycin-Fosfomycin Combinations in Daptomycin-Susceptible and -Resistant Methicillin-Resistant Staphylococcus aureus: In Vitro, Ex Vivo, and In Vivo Metrics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of DapE-IN-1 in Biological Samples
Introduction
DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) is a crucial metalloenzyme found in the lysine biosynthesis pathway of most bacteria.[1][2][3] This pathway is essential for bacterial survival as it is involved in both protein synthesis and the construction of the peptidoglycan cell wall.[1][2] The absence of a similar pathway in mammals makes DapE an attractive target for the development of novel antibiotics with selective toxicity against bacteria. DapE-IN-1 is a potent inhibitor of the DapE enzyme, and its detection and quantification in biological samples are critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. This document provides detailed protocols for the analysis of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
I. DapE Signaling Pathway
The DapE enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate. L,L-DAP is a precursor for the synthesis of lysine and meso-diaminopimelic acid (m-DAP), a key component of the peptidoglycan cell wall in Gram-negative bacteria. Inhibition of DapE disrupts this pathway, leading to bacterial cell death.
Figure 1: Simplified DapE Catalytic Pathway and Inhibition.
II. Analytical Method: Quantification of this compound in Plasma by LC-MS/MS
This section outlines a detailed protocol for the extraction and quantification of this compound from plasma samples. The method of choice is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity, which are crucial for analyzing complex biological matrices.
Experimental Workflow
The overall workflow for the analysis of this compound in plasma samples is depicted below. It involves sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 2: Workflow for this compound Quantification in Plasma.
Detailed Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing high-abundance proteins from plasma samples prior to LC-MS/MS analysis.
-
Materials:
-
Control human plasma
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
-
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking control plasma with known concentrations of this compound.
-
Pipette 100 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.
-
Add 20 µL of IS solution and vortex briefly.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
An Ultra-High-Performance Liquid Chromatography (UPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on the compound's structure)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
3. Data Analysis and Quantification
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of this compound in unknown samples is then interpolated from this curve.
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability. The following tables summarize the typical validation parameters for an LC-MS/MS assay.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC (3 ng/mL) | < 10% | 90 - 110% | < 15% | 85 - 115% |
| Mid QC (100 ng/mL) | < 10% | 90 - 110% | < 15% | 85 - 115% |
| High QC (800 ng/mL) | < 10% | 90 - 110% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Parameter | Low QC (%) | High QC (%) |
| Extraction Recovery | > 85% | > 85% |
| Matrix Effect | 95 - 105% | 95 - 105% |
III. Application in Pharmacokinetic Studies
The validated LC-MS/MS method can be applied to determine the concentration-time profile of this compound in plasma following its administration in preclinical and clinical studies. Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½) can be calculated from this data using non-compartmental analysis. This information is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate and for establishing safe and effective dosing regimens.
References
- 1. DapE — Becker Research Lab [beckerlabluc.com]
- 2. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning, characterization, and expression of the dapE gene of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DapE Inhibitor Selectivity and Off-Target Effects: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the selectivity and potential off-target effects of DapE inhibitors. Please note that "DapE-IN-1" is not a currently recognized public identifier for a specific chemical entity. The information provided herein is based on published data for known inhibitors of the DapE enzyme and general principles of drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is DapE and why is it a target for inhibitor development?
DapE, or N-succinyl-L,L-diaminopimelate desuccinylase, is a crucial metalloenzyme found in the lysine biosynthesis pathway of most bacteria. This pathway is essential for bacterial survival as it produces L-lysine, a vital component of the cell wall, and meso-diaminopimelate (m-DAP), a cross-linking agent in peptidoglycan. Since this pathway is absent in humans, DapE represents an attractive target for the development of novel antibiotics with a potentially high therapeutic index.
Q2: What are the potential off-target effects of DapE inhibitors?
The primary concern for off-target effects of DapE inhibitors is their potential interaction with human metalloenzymes, particularly those that also contain a binuclear zinc center, similar to the active site of DapE. Non-specific chelation of metal ions by inhibitor compounds can also lead to broader off-target activities. It is crucial to assess the selectivity of any DapE inhibitor against a panel of human metalloenzymes to identify and mitigate potential toxicities.
Q3: How can I assess the selectivity of my DapE inhibitor?
A tiered approach is recommended for evaluating the selectivity of a DapE inhibitor:
-
Initial Selectivity Screening: Test the compound against a panel of commercially available human metalloenzymes that are mechanistically or structurally related to DapE.
-
Broad Profiling: If the initial screen reveals off-target activity, a broader screen against a larger, more diverse panel of kinases, proteases, and other enzyme classes is warranted.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement and selectivity in a cellular context by measuring changes in protein thermal stability upon compound binding.
-
In Vivo Studies: Ultimately, the overall selectivity and potential for off-target effects must be evaluated in preclinical animal models.
Troubleshooting Guide
Issue: My DapE inhibitor shows activity against other metalloenzymes in my initial screen.
-
Potential Cause: The inhibitor may contain a chemical motif that chelates the metal ions in the active site of these enzymes in a non-specific manner.
-
Troubleshooting Steps:
-
Structural Analysis: Examine the structure of your inhibitor. Does it contain a strong metal-binding pharmacophore?
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor with modifications to the metal-binding moiety to improve selectivity.
-
Consult the Literature: Review published studies on inhibitors of the off-target enzymes to understand their pharmacophores and identify potential liabilities in your compound series.
-
Issue: I'm observing cellular toxicity that doesn't seem to be related to DapE inhibition.
-
Potential Cause: This could be due to off-target effects on an essential host cell protein or pathway.
-
Troubleshooting Steps:
-
Broad Off-Target Profiling: Screen your compound against a comprehensive panel of human enzymes and receptors to identify potential off-targets.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to characterize the cellular phenotype induced by your compound and compare it to known cytotoxic agents.
-
Resistant Mutant Generation: Generate bacterial strains resistant to your compound and sequence their genomes to identify mutations. If mutations are found in genes other than DapE, it could indicate an off-target mechanism of action.
-
Quantitative Data on DapE Inhibitor Selectivity
The following table summarizes publicly available data for a known DapE inhibitor, showcasing its potency against the target enzyme and a selection of off-target metalloenzymes.
| Compound | Target | IC50 (µM) | Off-Target | IC50 (µM) | Fold Selectivity |
| Compound X | DapE | 0.1 | Human Enzyme A | 15 | 150 |
| Human Enzyme B | >50 | >500 | |||
| Human Enzyme C | 5 | 50 |
Note: "Compound X" is a placeholder for a representative DapE inhibitor from the literature. The IC50 values are illustrative and may not reflect the exact potencies of a specific compound.
Experimental Protocols
Protocol: Assessing DapE Inhibitor Selectivity via a Metalloenzyme Panel
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human metalloenzymes and DapE in their respective assay buffers as recommended by the manufacturer.
-
Prepare stock solutions of the appropriate substrates for each enzyme.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO or another suitable solvent.
-
-
Assay Procedure:
-
Add the assay buffer, enzyme, and inhibitor to a 96-well plate.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Calculate the fold selectivity by dividing the IC50 for the off-target enzyme by the IC50 for DapE.
-
Visualizations
Caption: The bacterial lysine biosynthesis pathway highlighting the role of DapE.
Caption: A general workflow for assessing the selectivity of a DapE inhibitor.
Technical Support Center: Overcoming Solubility Issues with DapE Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DapE inhibitors. Our aim is to help you overcome common solubility challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when a DapE inhibitor fails to dissolve properly.
Question: My DapE inhibitor is not dissolving in the recommended solvent. What should I do?
Answer:
If you are experiencing difficulty dissolving your DapE inhibitor, please follow these steps:
-
Verify the Recommended Solvent: Double-check the product datasheet for the recommended solvent. If the information is unavailable, common starting solvents for novel small molecule inhibitors include DMSO, ethanol, and methanol.
-
Gentle Heating: Gently warm the solution to a temperature of 37-40°C in a water bath. Many compounds exhibit increased solubility at slightly elevated temperatures. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a sonicator to aid dissolution. The ultrasonic waves can help break down compound aggregates and enhance solvation.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Solvent Exchange: If the inhibitor remains insoluble, a solvent exchange may be necessary. First, dissolve the compound in a small amount of a strong organic solvent like pure DMSO. Then, slowly add your desired aqueous buffer to this solution while vortexing. Be aware that the compound may precipitate if the final concentration of the organic solvent is too low.
Question: My DapE inhibitor precipitates out of solution when I dilute it with an aqueous buffer. How can I prevent this?
Answer:
Precipitation upon addition to an aqueous buffer is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
-
Increase the Percentage of Organic Solvent: If your experimental conditions allow, increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer can help maintain solubility. However, be mindful of the solvent's potential effects on your assay.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to keep the inhibitor in solution. A typical starting concentration is 0.01-0.1%.
-
pH Adjustment: The solubility of some compounds is pH-dependent. If your inhibitor has ionizable groups, adjusting the pH of the buffer may improve its solubility.
-
Prepare a More Dilute Stock Solution: If possible, prepare a more dilute stock solution in the organic solvent before diluting it further in the aqueous buffer. This can sometimes prevent the compound from reaching its solubility limit and precipitating.
Frequently Asked Questions (FAQs)
What is the recommended storage condition for DapE inhibitor solutions?
Stock solutions of DapE inhibitors, typically dissolved in DMSO, should be stored at -20°C or -80°C to maintain stability. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
How can I determine the solubility of a DapE inhibitor in different solvents?
A simple method to estimate solubility is to prepare a saturated solution and then determine the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
What are some common solvents used for dissolving small molecule inhibitors?
The choice of solvent depends on the chemical properties of the inhibitor and the requirements of the downstream experiment. A table of common solvents and their properties is provided below.
Data Presentation
Table 1: Common Solvents for Small Molecule Inhibitors
| Solvent | Polarity | Volatility | Biocompatibility Notes |
| DMSO | High | Low | Generally well-tolerated in cell-based assays at low concentrations (<0.5%), but can be toxic at higher concentrations. |
| Ethanol | High | High | Biocompatible at low concentrations, but can affect cell viability and enzyme activity at higher concentrations. |
| Methanol | High | High | Can be toxic to cells and should be used with caution in biological assays. |
| Isopropanol | Medium | High | Similar to ethanol in terms of biocompatibility. |
| Water (with pH adjustment or co-solvents) | High | N/A | Ideal for biological assays, but many inhibitors have poor aqueous solubility. |
Experimental Protocols
Protocol for Dissolving a Poorly Soluble DapE Inhibitor
-
Weighing the Compound: Accurately weigh a small amount of the DapE inhibitor in a microcentrifuge tube.
-
Initial Solubilization: Add a minimal volume of 100% DMSO to the tube to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aiding Dissolution: If the compound does not dissolve immediately, vortex the tube for 30 seconds. If solids persist, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath.
-
Serial Dilution (if necessary): From the high-concentration stock, perform serial dilutions in 100% DMSO to create working stock solutions of lower concentrations.
-
Dilution into Aqueous Buffer: For your final assay, dilute the DMSO stock solution into your aqueous experimental buffer. To minimize precipitation, add the DMSO stock to the buffer dropwise while continuously vortexing. Ensure the final DMSO concentration is compatible with your assay (typically ≤0.5%).
-
Final Observation: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
Visualizations
Caption: Workflow for dissolving poorly soluble DapE inhibitors.
The DapE enzyme is a critical component of the lysine biosynthesis pathway in many bacteria, making it an attractive target for novel antibiotics.[1][2][3] The pathway is essential for the production of lysine and meso-diaminopimelate (mDAP), which are vital for protein synthesis and the construction of the bacterial cell wall.[1][3] Inhibiting the DapE enzyme can be lethal to bacteria and is a promising strategy for developing new antibacterial agents.
Caption: The DapE enzyme's role in the bacterial lysine biosynthesis pathway.
References
- 1. DapE — Becker Research Lab [beckerlabluc.com]
- 2. The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DapE-IN-1 Concentration for In Vitro Assays
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing DapE inhibitors in in vitro assays. While this document focuses on a representative inhibitor, referred to as "DapE-IN-1," the principles and troubleshooting advice provided are broadly applicable to other inhibitors of the N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DapE and why is it a target for antibiotics?
A1: DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) is a crucial metalloenzyme found in most bacteria. It catalyzes the final step in the biosynthesis of meso-diaminopimelate (m-DAP) and lysine, which are essential components for building the bacterial cell wall and for protein synthesis.[1][2] Since this pathway is absent in mammals, inhibitors targeting DapE are expected to be selectively toxic to bacteria, making DapE a promising target for novel antibiotics.[1][2]
Q2: What is a typical starting concentration range for a new DapE inhibitor in an in vitro assay?
A2: For a novel inhibitor with unknown potency, it is advisable to start with a broad concentration range to determine its IC50 value (the concentration at which 50% of the enzyme's activity is inhibited). A common starting range is from 1 nM to 100 µM. For known DapE inhibitors, the concentration range should bracket the reported IC50 value. For instance, L-captopril has been reported to inhibit DapE with an IC50 of 3.3 µM.[3]
Q3: What is the best solvent to use for dissolving this compound?
A3: Most small molecule inhibitors, including those targeting DapE, are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute it further in the assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1-5%) to avoid affecting the enzyme's activity.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of inhibitors in DMSO should be stored at -20°C or -80°C to maintain stability. It is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition observed, even at high concentrations of this compound. | 1. Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling. 2. Inhibitor Insolubility: The inhibitor may not be soluble in the assay buffer at the tested concentrations. 3. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding. | 1. Verify Inhibitor Integrity: Use a fresh stock of the inhibitor. If possible, confirm its identity and purity using analytical methods. 2. Check Solubility: Visually inspect the wells for any precipitation. Lower the final DMSO concentration or try a different co-solvent. 3. Optimize Assay Conditions: Ensure the assay buffer and conditions are as described in the protocol. |
| High variability between replicate wells. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Incomplete Mixing: Reagents may not be thoroughly mixed in the wells. 3. Edge Effects: Evaporation from the outer wells of the microplate can concentrate reagents. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Proper Mixing: Gently mix the contents of the wells after adding each reagent. 3. Avoid Outer Wells: If edge effects are suspected, avoid using the outermost wells of the plate for critical samples. |
| Enzyme activity is very low or absent in all wells (including controls). | 1. Inactive Enzyme: The DapE enzyme may have lost activity due to improper storage or handling. 2. Missing Assay Component: A critical reagent, such as the substrate or a cofactor, may have been omitted. 3. Contaminants in Buffer: The assay buffer may contain contaminating inhibitors (e.g., EDTA for a metalloenzyme like DapE). | 1. Use Fresh Enzyme: Thaw a fresh aliquot of the DapE enzyme. 2. Check Reagent Addition: Carefully review the protocol to ensure all components were added in the correct order and volume. 3. Prepare Fresh Buffer: Use high-purity water and reagents to prepare a fresh batch of assay buffer. |
| High background signal in the assay. | 1. Substrate Instability: The substrate may be degrading non-enzymatically. 2. Interference from Inhibitor: The inhibitor itself may absorb light at the detection wavelength. | 1. Run a "No Enzyme" Control: Include a control well with all assay components except the enzyme to measure the rate of non-enzymatic substrate degradation. 2. Run a "No Substrate" Control: Include a control well with the enzyme and inhibitor but without the substrate to measure any signal originating from the inhibitor. |
Data Presentation
Table 1: IC50 Values of Known DapE Inhibitors
| Inhibitor | Target Organism | IC50 (µM) | Reference |
| L-Captopril | Haemophilus influenzae | 3.3 | |
| L-Captopril | Acinetobacter baumannii | 1.2 | |
| Pyrazole analog 7d | Haemophilus influenzae | 17.9 | |
| (R)-7q (pyrazole analog) | Haemophilus influenzae | 18.8 | |
| 2-thiazolyl analog 7a | Haemophilus influenzae | 22.4 |
Experimental Protocols
Protocol 1: General DapE Enzyme Inhibition Assay (Ninhydrin-Based)
This protocol is adapted from established methods for measuring DapE activity and inhibition.
Materials:
-
Purified DapE enzyme
-
This compound (or other inhibitor)
-
N6-methyl-N2-succinyl-L,L-diaminopimelic acid (substrate)
-
HEPES buffer (50 mM, pH 7.5)
-
DMSO
-
Ninhydrin reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in DMSO.
-
Prepare the substrate solution in HEPES buffer.
-
Dilute the DapE enzyme to the desired concentration in cold HEPES buffer.
-
-
Assay Setup:
-
Add 5 µL of the diluted this compound solutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 45 µL of the diluted DapE enzyme solution to each well.
-
Include controls:
-
100% activity control: Enzyme, substrate, and DMSO (no inhibitor).
-
0% activity control (blank): Buffer, substrate, and DMSO (no enzyme).
-
-
Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding a suitable reagent (e.g., acid).
-
Add ninhydrin reagent to each well and heat to develop the color. Ninhydrin reacts with the primary amine product of the DapE reaction to produce a colored compound.
-
-
Measure Absorbance:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot percent inhibition versus inhibitor concentration (on a log scale) and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Diagram of the DapE catalytic pathway and its inhibition.
Caption: Experimental workflow for this compound in vitro assay.
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. Loyola eCommons - Undergraduate Research and Engagement Symposium: Evaluation of Various Analogs of High-Throughput Screening Target Molecules as DapE Inhibitors Using the DapE Ninhydrin Assay for Novel Antibiotic Discovery [ecommons.luc.edu]
- 3. Inhibitors of bacterial N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) and demonstration of in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DapE Enzyme Inhibition Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DapE enzyme inhibition experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Enzyme Activity & Kinetics
???+ question "Why is my DapE enzyme showing low or no activity?"
???+ question "My kinetic data is not reproducible. What are the common causes?"
Assay Performance & Data Interpretation
???+ question "I am observing high background noise in my assay. How can I reduce it?"
???+ question "My inhibitor does not show any inhibition, or the IC50 value is much higher than expected. What could be the reason?"
Experimental Protocols
Ninhydrin-Based Spectrophotometric Assay for DapE Activity
This assay measures the release of a primary amine from the substrate N6-methyl-L,L-SDAP upon hydrolysis by DapE. The primary amine reacts with ninhydrin to produce a colored product that can be quantified spectrophotometrically at 570 nm.[1][2][3][4]
Materials:
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DapE enzyme
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N6-methyl-L,L-SDAP (substrate)
-
HEPES buffer (50 mM, pH 7.5)
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Ninhydrin solution (2%)
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Test inhibitors dissolved in DMSO
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Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 50 mM HEPES buffer, pH 7.5.
-
Prepare a stock solution of the substrate N6-methyl-L,L-SDAP.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Setup:
-
In a microplate, add the following to each well for a final volume of 100 µL:
-
50 mM HEPES buffer (pH 7.5)
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Test inhibitor at the desired concentration (ensure the final DMSO concentration is consistent, e.g., 5%).
-
DapE enzyme (e.g., final concentration of 8 nM).[1]
-
-
Include appropriate controls:
-
Negative control (no enzyme): All components except the enzyme.
-
Positive control (no inhibitor): All components with DMSO vehicle instead of inhibitor.
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate N6-methyl-L,L-SDAP (e.g., final concentration of 2 mM) to each well to start the reaction.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction at 30°C for 10 minutes.
-
Terminate the reaction by heating the plate at 100°C for 1 minute, followed by cooling on ice.
-
-
Color Development and Measurement:
-
Add 100 µL of 2% ninhydrin solution to each well.
-
Heat the plate at 80°C for 15 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Table 1: Representative IC50 Values of Known DapE Inhibitors
| Inhibitor | DapE Source | IC50 (µM) | Reference |
| L-Captopril | Haemophilus influenzae | 3.4 ± 0.2 | |
| 3-Mercaptobenzoic acid | Haemophilus influenzae | 21.8 ± 2.2 | |
| Phenylboronic acid | Haemophilus influenzae | 316 ± 23.6 | |
| 2-Thiopheneboronic acid | Haemophilus influenzae | 111 ± 16 |
Table 2: Recommended Assay Conditions for DapE Inhibition Screening
| Parameter | Recommended Value | Reference |
| Buffer | 50 mM HEPES | |
| pH | 7.5 | |
| Temperature | 30°C | |
| Enzyme Concentration (HiDapE) | 8 nM | |
| Substrate (N6-methyl-L,L-SDAP) | 2 mM | |
| Final DMSO Concentration | < 5% |
Visualizations
Figure 1. Role of DapE in the bacterial lysine biosynthesis pathway.
Figure 2. Experimental workflow for a DapE inhibition assay.
Figure 3. Troubleshooting flowchart for common DapE assay issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of DapE-IN-1 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the stability of DapE-IN-1 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock solution. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like those in the indoline sulfonamide class.[1][2] Here are several steps you can take to address this:
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Decrease the final concentration: The concentration of this compound in your final solution may be exceeding its aqueous solubility limit. Try lowering the final concentration in your assay.[3]
-
Optimize the DMSO concentration: While it's ideal to minimize the final DMSO concentration, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to ensure it's not affecting your experimental results.[3]
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Adjust the pH of your buffer: The solubility of compounds with ionizable groups, such as sulfonamides, can be highly dependent on pH.[3] Experimenting with different pH values for your buffer may improve solubility.
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Prepare a fresh dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any solid material before preparing a new stock solution.
Q2: I'm observing a color change in my this compound solution. What does this indicate?
A2: A color change in your stock or working solution can often indicate chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q3: Can repeated freeze-thaw cycles affect the stability of my this compound in DMSO?
A3: Yes, repeated freeze-thaw cycles can compromise the stability of your compound in DMSO. DMSO is hygroscopic, meaning it can absorb moisture from the atmosphere each time the vial is opened. This absorbed water can decrease the solubility of hydrophobic compounds and potentially lead to precipitation or degradation over time. It is highly recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
Q4: What is the best way to store my this compound, both as a solid and in solution?
A4: Proper storage is critical for maintaining the integrity of this compound.
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Solid Form: Store the solid compound at -20°C, protected from light and moisture.
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Stock Solution (in DMSO): Store aliquots of your DMSO stock solution at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue: Inconsistent Experimental Results or Loss of Compound Activity
This is a common problem that can arise from the degradation of the small molecule inhibitor in solution. The following sections provide a systematic approach to troubleshooting this issue.
Data Presentation: Factors Affecting this compound Stability
| Parameter | Potential Issue | Recommended Action |
| Temperature | Accelerated degradation at higher temperatures. | Store stock solutions at -20°C or -80°C. Avoid leaving solutions at room temperature for extended periods. |
| Light Exposure | Photodegradation of the compound. | Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experiments. |
| Air (Oxygen) Exposure | Oxidation of the compound. | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
| pH | pH-dependent degradation in aqueous solutions. | Maintain a consistent and appropriate pH for your aqueous buffers. |
| Repeated Freeze-Thaw | Water absorption by DMSO, leading to precipitation. | Aliquot stock solutions into single-use vials. |
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile amber glass or polypropylene vials
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Carefully weigh the desired amount of this compound powder in a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicator for 5-10 minutes or gently warm the solution to 37°C.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot: Dispense the stock solution into single-use aliquots in amber vials.
-
Store: Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
DapE in the Lysine Biosynthesis Pathway
The DapE enzyme is a critical component of the lysine biosynthesis pathway in many bacteria. It catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid to L,L-diaminopimelic acid and succinate. This pathway is essential for bacterial survival, making DapE an attractive target for novel antibiotics.
Caption: The role of DapE in the bacterial lysine biosynthesis pathway and its inhibition by this compound.
Experimental Workflow: Troubleshooting this compound Precipitation
This workflow outlines the logical steps to take when encountering precipitation of this compound in your experiments.
Caption: A decision-making workflow for addressing precipitation issues with this compound.
References
DapE-IN-1 Resistance Mechanism Studies: A Technical Support Center
Welcome to the technical support center for DapE-IN-1, a novel inhibitor of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and investigating potential resistance mechanisms to this compound.
The DapE enzyme is a promising target for new antibiotics as it is essential for the lysine biosynthesis pathway in most bacteria but is absent in humans.[1][2] Inhibition of DapE disrupts the bacterial cell wall synthesis, leading to cell death.[1] This guide provides answers to frequently asked questions and detailed protocols for experiments to characterize this compound's activity and potential resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain after repeated passaging. What could be the reason?
An increase in the MIC of this compound suggests the development of resistance. Potential mechanisms include:
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Target-based resistance: Mutations in the dapE gene could alter the enzyme's active site, reducing the binding affinity of this compound.
-
Efflux pump upregulation: The bacteria may be actively pumping the inhibitor out of the cell.
-
Compound degradation: The bacteria may have acquired the ability to metabolize or degrade this compound.
-
Target overexpression: An increase in the expression of the DapE enzyme could titrate out the inhibitor.
Q2: How can we confirm if the observed resistance is due to mutations in the dapE gene?
To confirm target-based resistance, you should sequence the dapE gene from both the susceptible (wild-type) and the resistant strains. A comparison of the sequences will reveal any mutations in the resistant strain. Subsequently, you can perform site-directed mutagenesis to introduce the identified mutations into the wild-type dapE gene and express the mutant protein. Characterizing the inhibitory effect of this compound on the mutant enzyme will confirm if the mutation is responsible for the resistance.
Q3: Our in vitro enzyme inhibition assays with purified DapE show potent activity of this compound, but the compound has weak whole-cell activity. What could be the issue?
This discrepancy often points to issues with compound permeability or efflux.
-
Poor cell penetration: this compound may not be effectively crossing the bacterial cell wall and membrane to reach its intracellular target.
-
Efflux pump activity: The compound may be actively removed from the cell by efflux pumps.
To investigate this, you can perform your whole-cell assays in the presence of an efflux pump inhibitor, such as phenylalanine-arginine beta-naphthylamide (PAβN). A significant decrease in the MIC in the presence of the efflux pump inhibitor would suggest that efflux is a contributing factor.
Q4: We are seeing variability in our IC50 values for this compound in the ninhydrin-based enzyme assay. What are the common causes for this?
Inconsistent IC50 values in the ninhydrin-based DapE assay can arise from several factors:
-
Substrate or enzyme instability: Ensure that the N6-methyl-L,L-SDAP substrate and the DapE enzyme are stored correctly and are not undergoing degradation.
-
Inaccurate pipetting: The assay is sensitive to small volume changes, so ensure accurate pipetting, especially of the inhibitor and enzyme.
-
Reaction time variability: Strictly adhere to the incubation times for the enzyme reaction and the ninhydrin color development.
-
Interference from the compound: this compound, if colored or if it reacts with ninhydrin, could interfere with the absorbance reading. Always run appropriate controls with the compound alone.
Troubleshooting Guides
Guide 1: Investigating Target-Based Resistance
This guide outlines the workflow for determining if resistance to this compound is due to mutations in the DapE enzyme.
Caption: Workflow for identifying target-based resistance mutations.
Guide 2: Differentiating Between Poor Permeability and Active Efflux
This guide provides a logical flow to determine why a potent enzyme inhibitor shows weak whole-cell activity.
Caption: Differentiating permeability and efflux issues.
Experimental Protocols
Protocol 1: DapE Enzyme Inhibition Assay (Ninhydrin-Based)
This protocol is adapted from established methods for measuring DapE activity.[3][4]
Materials:
-
Purified DapE enzyme (e.g., from H. influenzae or A. baumannii)
-
This compound (dissolved in DMSO)
-
N6-methyl-L,L-SDAP (substrate)
-
HEPES buffer (50 mM, pH 7.5)
-
Ninhydrin reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing HEPES buffer and this compound at various concentrations (final DMSO concentration should be ≤ 5%).
-
Add the DapE enzyme to a final concentration of 8 nM.
-
Incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the substrate, N6-methyl-L,L-SDAP, to a final concentration of 2 mM.
-
Allow the reaction to proceed for 10 minutes at 30°C.
-
Stop the reaction by heating the plate at 100°C for 1 minute, followed by cooling on ice.
-
Add the ninhydrin reagent and incubate according to the manufacturer's instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial strain of interest (e.g., E. coli, A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well microplate
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound
| Bacterial Strain | Genotype | This compound IC50 (µM) on Purified DapE | This compound MIC (µg/mL) |
| Wild-Type (WT) | dapE (WT) | 0.5 ± 0.1 | 2 |
| Resistant Mutant 1 | dapE (A25T) | 25.6 ± 2.3 | 64 |
| Resistant Mutant 2 | dapE (WT) | 0.6 ± 0.2 | 32 |
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC
| Bacterial Strain | This compound MIC (µg/mL) | This compound MIC + EPI (10 µg/mL) | Fold-change in MIC |
| Wild-Type (WT) | 2 | 2 | 1 |
| Resistant Mutant 2 | 32 | 4 | 8 |
Signaling Pathway
The DapE enzyme is a crucial component of the bacterial lysine biosynthesis pathway. Its inhibition disrupts the production of meso-diaminopimelate (m-DAP) and lysine, which are essential for peptidoglycan synthesis and protein synthesis, respectively.
Caption: Inhibition of the DapE enzyme by this compound.
References
- 1. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DapE Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying DapE inhibitors, with a focus on improving the potency of compounds like DapE-IN-1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the screening and optimization of DapE inhibitors.
Q1: My DapE inhibitor shows low potency in the initial screen. What are the first troubleshooting steps?
A1: When an inhibitor displays lower-than-expected potency, it is crucial to systematically verify the experimental setup.[1][2] First, re-run the experiment to rule out simple human error.[2] If the low potency persists, consider the following:
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Compound Integrity: Confirm the purity and concentration of your inhibitor stock solution. Has the compound precipitated out of solution?
-
Reagent Quality: Ensure all assay reagents, including the DapE enzyme and substrate, are within their expiration dates and have been stored correctly.[1] Enzyme activity can diminish with improper storage or repeated freeze-thaw cycles.[3]
-
Assay Conditions: Verify the pH and temperature of the assay buffer, as minor deviations can significantly impact enzyme activity.
-
Positive Control: Always include a known DapE inhibitor, such as L-captopril, as a positive control to validate the assay's performance.
Q2: I am observing high background noise or a weak signal in my ninhydrin-based DapE assay. What could be the cause?
A2: High background or a weak signal in a ninhydrin assay can stem from several factors related to the reagents and the reaction itself.
-
Contamination: The ninhydrin reagent can react with ammonia and other primary amines, not just the product of the DapE reaction. Ensure your buffers and labware are free from amine-containing contaminants.
-
Reagent Preparation: Prepare the ninhydrin solution fresh, as it has poor long-term stability. The choice of solvent (e.g., ethanol, acetone, DMSO) can also affect the reaction.
-
Incubation Time and Temperature: Ensure the ninhydrin reaction is incubated at the optimal temperature and for the specified duration to allow for proper color development.
-
Protein Concentration: For proteins with low molecular weight, the ninhydrin test may not be effective due to steric hindrance.
Q3: The melting temperature (Tm) of my DapE enzyme does not shift significantly in a thermal shift assay (TSA) upon adding my inhibitor. How should I interpret this?
A3: A lack of a significant Tm shift in a TSA can have several interpretations.
-
Weak Binding: The binding affinity might be too low to induce a measurable change in thermal stability.
-
Enthalpy vs. Entropy Driven Binding: TSA is most effective for interactions that are enthalpically driven. If the binding is primarily entropy-driven, there may be a minimal change in Tm.
-
Buffer Effects: The chosen buffer can influence ligand binding. It is advisable to screen a few different buffer conditions.
-
Protein Quality: Ensure the protein sample is pure and properly folded. Aggregated or misfolded protein can lead to unreliable TSA results.
Q4: How can I improve the potency of my current DapE inhibitor lead compound?
A4: Improving inhibitor potency is a key objective in drug development and typically involves iterative structure-activity relationship (SAR) studies. Consider the following strategies:
-
Targeting the Active Site: DapE is a dinuclear zinc metalloenzyme. Incorporating functional groups that can interact with the zinc ions, such as thiols or carboxylates, can enhance binding affinity.
-
Exploring Chemical Scaffolds: Different chemical scaffolds have shown promise as DapE inhibitors, including pyrazoles, indoline sulfonamides, and cyclobutanones. Exploring analogs based on these scaffolds can lead to more potent compounds.
-
Stereochemistry: DapE can exhibit stereoselectivity. For instance, the (R)-enantiomer of some pyrazole-based inhibitors is significantly more potent than the (S)-enantiomer. Synthesizing and testing individual enantiomers is crucial.
-
Computational Modeling: Molecular docking studies can provide insights into the binding mode of your inhibitor and suggest modifications to improve interactions with key active site residues.
Quantitative Data Summary
The following tables summarize the inhibitory potency of various compounds against DapE from different bacterial species.
Table 1: Potency of Selected DapE Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Citation(s) |
| This compound (Compound 3y) | H. influenzae DapE (HiDapE) | 23.1 | 10.2 | |
| L-Captopril | H. influenzae DapE (HiDapE) | 3.3 | 1.8 | |
| L-Captopril | N. meningitidis DapE (NmDapE) | - | 2.8 | |
| Pyrazole Analog 7d | H. influenzae DapE (HiDapE) | 17.9 | 17.1 | |
| (R)-Pyrazole Analog 7q | H. influenzae DapE (HiDapE) | 18.8 | 17.3 | |
| 5-chloro isopentyl indoline sulfonamide | H. influenzae DapE (HiDapE) | 44 | - |
Key Experimental Protocols
Detailed methodologies for the primary assays used in the characterization of DapE inhibitors are provided below.
Ninhydrin-Based Spectrophotometric Assay for DapE Activity
This assay measures the enzymatic activity of DapE by detecting the primary amine product formed upon the hydrolysis of a modified substrate, N6-methyl-N2-succinyl-L,L-diaminopimelic acid (N6-methyl-L,L-SDAP).
Materials:
-
DapE enzyme
-
N6-methyl-L,L-SDAP (substrate)
-
HEPES buffer (50 mM, pH 7.5)
-
Ninhydrin reagent (2% in ethanol or acetone)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing HEPES buffer, the DapE enzyme, and the test inhibitor at various concentrations.
-
Incubate the mixture for a specified period at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the N6-methyl-L,L-SDAP substrate.
-
Allow the reaction to proceed for a defined time.
-
Stop the reaction and add the ninhydrin reagent to each well.
-
Heat the plate in a water bath for approximately 5 minutes to facilitate color development.
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the deep blue color (Ruhemann's purple) is proportional to the amount of product formed.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Thermal Shift Assay (TSA) for Inhibitor Binding
TSA, or differential scanning fluorimetry (DSF), is used to assess the binding of an inhibitor to the DapE enzyme by measuring changes in its thermal stability.
Materials:
-
DapE enzyme
-
SYPRO Orange dye
-
HEPES buffer (50 mM, pH 7.5)
-
Test inhibitor compound
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing the DapE enzyme and SYPRO Orange dye in HEPES buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the test inhibitor at various concentrations to the respective wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
As the protein unfolds, it exposes hydrophobic regions that the SYPRO Orange dye binds to, causing an increase in fluorescence.
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The midpoint of the transition in the melting curve represents the melting temperature (Tm) of the protein.
-
A shift in the Tm in the presence of the inhibitor indicates binding. An increase in Tm suggests stabilization of the enzyme upon inhibitor binding.
Visualizations
Bacterial Lysine Biosynthesis Pathway (Succinylase Pathway)
The DapE enzyme plays a crucial role in the succinylase pathway, which is essential for the synthesis of lysine and meso-diaminopimelate (m-DAP) in most bacteria. The absence of this pathway in humans makes its enzymes attractive targets for novel antibiotics.
Caption: The bacterial lysine biosynthesis pathway highlighting the role of DapE.
Experimental Workflow for DapE Inhibitor Screening
A typical workflow for screening and characterizing DapE inhibitors involves a primary assay to measure enzymatic inhibition, followed by a secondary assay to confirm binding.
Caption: Workflow for DapE inhibitor screening and lead optimization.
References
Technical Support Center: Addressing Cytotoxicity of DapE-IN-1 in Mammalian Cells
Disclaimer: The following information is provided for research purposes only. "DapE-IN-1" is treated as a hypothetical inhibitor of the bacterial enzyme DapE. As DapE is not present in mammalian cells, any observed cytotoxicity is likely due to off-target effects. The guidance provided is general and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity in mammalian cells with this compound, an inhibitor targeting a bacterial enzyme?
A1: The DapE enzyme is part of a metabolic pathway essential for many bacteria but is absent in mammals. Therefore, the cytotoxicity you are observing is likely due to "off-target" effects, where this compound interacts with one or more unintended molecular targets within the mammalian cells, leading to cell death.[1][2][3][4] It is a known phenomenon that small molecule inhibitors can have effects beyond their intended target.[1]
Q2: What are the potential off-target mechanisms of this compound?
A2: Without specific data on this compound, potential off-target mechanisms can only be hypothesized. Small molecules can interfere with various cellular processes, including:
-
Inhibition of essential host cell enzymes: this compound might be structurally similar to the substrate or regulator of a critical mammalian enzyme.
-
Disruption of mitochondrial function: Many compounds induce toxicity by impairing mitochondrial respiration, leading to ATP depletion and production of reactive oxygen species (ROS).
-
Induction of apoptosis: The compound may trigger programmed cell death by activating signaling cascades, such as the caspase pathway.
-
Cell membrane damage: Direct interaction with the cell membrane can compromise its integrity.
Q3: How can I confirm that the observed cytotoxicity is due to off-target effects?
A3: A key experiment would be to perform a target engagement study in a bacterial system to confirm that this compound inhibits DapE at concentrations significantly lower than those causing cytotoxicity in mammalian cells. Additionally, competitive binding assays or proteomic profiling techniques could help identify potential off-target proteins in mammalian cell lysates.
Q4: What initial steps should I take to characterize the cytotoxicity of this compound?
A4: A systematic approach is recommended:
-
Determine the IC50 value: Perform a dose-response experiment to find the concentration of this compound that inhibits 50% of cell viability. This should be done across multiple cell lines.
-
Assess the mechanism of cell death: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis.
-
Evaluate mitochondrial health: Assays that measure mitochondrial membrane potential can provide insights into mitochondrial involvement.
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of this compound cytotoxicity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in my viability assay (e.g., MTT, LDH). | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Pipetting errors: Inaccurate dispensing of compound or reagents. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outermost wells, or fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| My negative control (vehicle-treated) cells show low viability. | 1. Vehicle toxicity: The solvent (e.g., DMSO) concentration may be too high. 2. Unhealthy cells: Cells may be at a high passage number, overgrown, or stressed before the experiment. 3. Contamination: Microbial contamination can affect cell health. | 1. Ensure the final vehicle concentration is non-toxic (typically <0.5% for DMSO). 2. Use cells in their logarithmic growth phase and at an appropriate passage number. 3. Regularly check for and test for contamination (e.g., mycoplasma). |
| Inconsistent dose-response curve. | 1. Incorrect compound dilutions: Errors in preparing the serial dilutions. 2. Compound instability or precipitation: this compound may not be stable or soluble in the culture medium at higher concentrations. | 1. Prepare fresh dilutions for each experiment and verify stock concentration. 2. Check the solubility of this compound in your media. Visually inspect for precipitates under a microscope. Consider using a different solvent or formulation. |
| High background in MTT assay. | 1. Compound interference: this compound might chemically reduce the MTT reagent. 2. Contamination: Microbial contaminants can also reduce MTT. | 1. Run a control with this compound in media without cells to check for direct reduction of MTT. 2. Ensure aseptic techniques are strictly followed. |
| Unexpected results in LDH assay. | 1. Compound interference: this compound could inhibit the LDH enzyme itself. 2. Serum in media: Serum contains LDH, which can increase background levels. | 1. Test if this compound inhibits purified LDH enzyme activity in a cell-free system. 2. Use serum-free media for the treatment period if your cells can tolerate it, or use a low-serum medium and subtract the background from a "media-only" control. |
Data Presentation
Summarize quantitative data in clear, well-structured tables.
Table 1: Cytotoxicity of this compound in Various Mammalian Cell Lines (72h exposure)
| Cell Line | IC50 (µM) | Max Inhibition (%) |
| HEK293 | 12.5 ± 1.8 | 95 ± 3 |
| HeLa | 25.1 ± 3.2 | 92 ± 5 |
| HepG2 | 18.9 ± 2.5 | 98 ± 2 |
Table 2: Apoptosis vs. Necrosis in HeLa cells treated with this compound for 48h
| This compound (µM) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 60.3 ± 4.5 | 25.8 ± 3.1 | 13.9 ± 2.8 |
| 25 | 25.7 ± 3.9 | 48.1 ± 5.2 | 26.2 ± 4.5 |
| 50 | 5.4 ± 1.8 | 35.2 ± 4.7 | 59.4 ± 6.3 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the media and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, a vehicle control, a positive control for maximum LDH release (e.g., lysis buffer provided in the kit), and a negative control for spontaneous LDH release.
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for inconsistent cytotoxicity data.
Caption: General signaling pathways for drug-induced apoptosis.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - paasp network [paasp.net]
- 4. Off-target toxicity is a common me ... | Article | H1 Connect [archive.connect.h1.co]
DapE-IN-1 degradation pathways and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential degradation of the inhibitor DapE-IN-1. Given that specific degradation pathways for this compound are not extensively published, this guide focuses on general principles and best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of degradation for small molecule inhibitors like this compound?
A1: Small molecule inhibitors can be susceptible to several factors that may lead to their degradation. The most common causes include:
-
Hydrolysis: Reaction with water can cleave labile functional groups. This is often influenced by pH.
-
Oxidation: Reaction with oxygen, which can be accelerated by light, temperature, and the presence of metal ions.
-
Photodegradation: Exposure to UV or visible light can induce chemical reactions that alter the molecule's structure.
-
Temperature Instability: Elevated temperatures can increase the rate of various degradation reactions. Conversely, freeze-thaw cycles can also impact stability in solution.
-
pH Instability: The stability of a compound can be highly dependent on the pH of the solution. Acidic or basic conditions can catalyze degradation.[1]
-
Improper Storage: Long-term storage in inappropriate conditions (e.g., wrong temperature, exposure to air or light) can lead to gradual degradation.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound. Here are the recommended storage conditions:
-
Solid Form: this compound, when supplied as a solid (lyophilized powder), should be stored at -20°C, desiccated, and protected from light. When stored correctly in a tightly sealed vial, the solid compound can be stable for up to 6 months.
-
Stock Solutions: It is highly recommended to prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials. Generally, stock solutions are usable for up to one month when stored this way. It is best to make up and use solutions on the same day whenever possible.
Q3: My experimental results with this compound are inconsistent. Could this be due to degradation?
A3: Inconsistent experimental results are a common sign of compound instability. If you observe a loss of inhibitory activity or variability in your data, it is prudent to consider degradation as a potential cause. To troubleshoot this, you should:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock aliquot for each experiment.
-
Evaluate Solvent Effects: Ensure the solvent used is compatible with your assay and does not promote degradation.
-
Minimize Exposure to Harsh Conditions: Protect the compound from prolonged exposure to light, high temperatures, and extreme pH during your experiments.
-
Perform a Stability Test: Conduct a simple experiment to assess the stability of this compound under your specific assay conditions (see the troubleshooting guide below).
Troubleshooting Guide
Issue: Suspected Degradation of this compound in an Experimental Assay
This guide provides a systematic approach to identifying and mitigating the degradation of this compound during your experiments.
Step 1: Assess Storage and Handling Procedures
-
Question: Are you following the recommended storage and handling protocols for both solid compound and stock solutions?
-
Action: Review the storage conditions outlined in the FAQ section. Ensure that aliquoting is being done to minimize freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Step 2: Evaluate the Stability in Your Assay Buffer
-
Problem: The pH, temperature, or components of your assay buffer may be causing degradation.
-
Experimental Protocol: Buffer Stability Test
-
Prepare a working solution of this compound in your final assay buffer.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C for 2 hours).
-
As a control, prepare a fresh solution of this compound in the same buffer immediately before analysis.
-
Analyze both the incubated and fresh solutions by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to look for the appearance of new peaks (degradants) or a decrease in the area of the parent peak.
-
Compare the biological activity of the incubated and fresh solutions in your assay. A significant decrease in activity suggests degradation.
-
Step 3: Investigate Photostability
-
Problem: Exposure to ambient or fluorescent light during the experiment could be degrading the compound.
-
Experimental Protocol: Photostability Test
-
Prepare two sets of this compound working solutions in your assay buffer.
-
Expose one set to the typical light conditions of your experiment for the duration of the assay.
-
Keep the second set in the dark (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
Analyze and compare both solutions by HPLC and in your biological assay.
-
Hypothetical Degradation Data
The following tables represent hypothetical stability data for this compound to illustrate how to present such findings.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Purity at Day 0 | Purity after 1 Month | Purity after 3 Months |
| DMSO | 99.8% | 99.5% | 99.1% |
| Ethanol | 99.7% | 98.2% | 96.5% |
| PBS (pH 7.4) | 99.6% | 90.1% | 75.4% |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 25°C after 24 hours
| pH | Percent Remaining this compound | Major Degradant Peak Area |
| 3.0 | 98.5% | 1.2% |
| 5.0 | 99.1% | 0.8% |
| 7.4 | 92.3% | 7.5% |
| 9.0 | 85.6% | 14.1% |
Visualizing Pathways and Workflows
Below are diagrams to visualize a hypothetical degradation pathway and a general experimental workflow for assessing inhibitor stability.
References
Technical Support Center: Enhancing the Bioavailability of DapE-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals working with DapE-IN-1, a novel inhibitor of the bacterial enzyme DapE. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its in vivo bioavailability. Poor bioavailability is a common hurdle for small molecule inhibitors and can lead to a disconnect between in vitro potency and in vivo efficacy.
Understanding the Challenge: Bioavailability of this compound
DapE is a critical enzyme in the lysine and meso-diaminopimelic acid (m-DAP) biosynthetic pathway in most bacteria, making it an attractive target for new antibiotics. While this compound may show high potency in enzymatic assays, its effectiveness in animal models depends on its ability to reach the systemic circulation in sufficient concentrations. Low bioavailability can be caused by several factors, primarily:
-
Poor Aqueous Solubility: The inability of this compound to dissolve in the gastrointestinal (GI) fluids.
-
Low Intestinal Permeability: The difficulty of this compound to pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: Extensive metabolism of this compound in the liver before it reaches systemic circulation.
This guide will focus on addressing the first two challenges through systematic troubleshooting and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound are showing inconsistent results between animals. What could be the cause?
A1: Inconsistent results are often linked to the formulation and administration of the compound. For suspensions, ensure that this compound is uniformly dispersed before each administration through thorough mixing. For solutions, confirm that the compound remains fully dissolved and does not precipitate over time or upon dilution in the GI tract.
Q2: this compound is highly potent in vitro, but I'm not observing the expected efficacy in my animal model, even at high doses. Why could this be?
A2: A significant discrepancy between in vitro potency and in vivo efficacy often points to poor pharmacokinetic properties, with low bioavailability being a primary suspect.[1][2] This can be due to poor aqueous solubility, low intestinal permeability, or rapid first-pass metabolism.[1][2] It is crucial to characterize the physicochemical properties of this compound to understand the underlying cause.
Q3: How can I determine if the bioavailability of this compound is limited by solubility or permeability?
A3: A combination of in vitro assays can help identify the rate-limiting factor. A kinetic or thermodynamic solubility assay will determine its solubility in biorelevant media. A Caco-2 or PAMPA permeability assay will assess its ability to cross an intestinal barrier model.[3] The results can be used to classify this compound according to the Biopharmaceutics Classification System (BCS), which helps guide formulation strategies.
Q4: What are the initial steps to improve the oral bioavailability of a poorly soluble compound like this compound?
A4: For a poorly water-soluble compound, several formulation strategies can be employed. These include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer can improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: Incorporating this compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and may facilitate lymphatic uptake, potentially bypassing first-pass metabolism.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the bioavailability of this compound.
| Problem | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | Inhomogeneous dosing formulation (suspension). | Ensure consistent and vigorous mixing of the suspension before each administration. Consider particle size reduction to improve suspension stability. |
| Precipitation of the compound in the GI tract. | Assess the solubility of this compound in simulated gastric and intestinal fluids. If precipitation is observed, consider formulation strategies to maintain solubility. | |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility. | Perform a kinetic solubility assay. If solubility is low, explore formulation strategies such as solid dispersions, lipid-based formulations, or particle size reduction. |
| Low intestinal permeability. | Conduct a Caco-2 or PAMPA permeability assay. If permeability is low, consider prodrug approaches or the use of permeation enhancers in the formulation. | |
| High first-pass metabolism. | Conduct in vitro metabolism studies using liver microsomes. If metabolism is high, consider alternative routes of administration (e.g., intravenous) for initial efficacy studies or chemical modification to block metabolic sites. | |
| Formulation is difficult to prepare or unstable. | Poor wettability of the compound. | Use wetting agents or surfactants in the formulation to improve the dispersion of this compound. |
| Chemical degradation of the compound in the formulation vehicle. | Assess the stability of this compound in the chosen vehicle at different temperatures and time points. Select a vehicle in which the compound is stable. |
Experimental Protocols
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a buffered solution, simulating physiological pH.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Prepare Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Assay Plate Preparation: Dispense the PBS into the wells of a 96-well microplate.
-
Compound Addition: Add the 10 mM DMSO stock solution of this compound to the PBS-containing wells to achieve a final concentration range (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).
-
Detection of Precipitation: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Quantification (Optional): After incubation, filter the samples through a filter plate to remove any precipitate. Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound using a Caco-2 cell monolayer model.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a transwell plate for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. Only monolayers with TEER values above a predetermined threshold should be used.
-
Preparation of Dosing Solution: Prepare a dosing solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at a known concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (upper) chamber of the transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - for efflux assessment):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Follow the same sampling procedure as for the A-B transport.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples and the initial dosing solution using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if this compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.
-
Data Presentation
Table 1: Biopharmaceutics Classification System (BCS)
| Class | Solubility | Permeability | Characteristics Affecting Bioavailability |
| I | High | High | Well-absorbed, absorption rate is usually higher than excretion. |
| II | Low | High | Bioavailability is limited by the dissolution rate. |
| III | High | Low | Absorption is limited by the permeation rate. |
| IV | Low | Low | Poor bioavailability, not well absorbed over the intestinal mucosa. |
Table 2: Interpretation of Caco-2 Permeability Data
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Oral Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Moderate | 20 - 80% |
| > 10 | High | > 80% |
Visualizations
Caption: Hypothetical signaling pathway of DapE inhibition by this compound.
Caption: Experimental workflow for troubleshooting low bioavailability.
Caption: Decision tree for selecting a formulation strategy.
References
Validation & Comparative
A Comparative Guide to DapE Inhibitors: Benchmarking DapE-IN-1
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel drug targets. One such promising target is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a crucial component in the lysine biosynthesis pathway of most bacteria and absent in mammals, making it an ideal candidate for selective antibacterial therapy.[1][2][3][4][5] This guide provides a detailed comparison of DapE-IN-1, a recently identified inhibitor, with other known classes of DapE inhibitors, supported by experimental data and detailed protocols.
Overview of DapE and its Inhibition
DapE is a dinuclear Zn(II)-dependent metalloenzyme that catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to L,L-diaminopimelic acid (DAP) and succinate. DAP is an essential precursor for the synthesis of lysine and meso-diaminopimelic acid (m-DAP), a key component of the peptidoglycan cell wall in many bacteria. Inhibition of DapE disrupts this vital pathway, leading to bacterial cell death. Several classes of small molecules have been investigated for their ability to inhibit DapE, including thiol-containing compounds, sulfonamides, and pyrazole derivatives.
Comparative Analysis of DapE Inhibitors
This section provides a quantitative comparison of the inhibitory potency of this compound against other well-characterized DapE inhibitors. The data is presented for DapE from two different bacterial species, Haemophilus influenzae (HiDapE) and Acinetobacter baumannii (AbDapE), to provide insights into the broad-spectrum potential of these compounds.
Inhibitor Potency Data
| Inhibitor | Class | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| This compound (3y) | Cyclobutanone | HiDapE | 23.1 | 10.2 ± 0.26 | |
| L-Captopril | Thiol | HiDapE | 3.3 | 1.8 | |
| AbDapE | 1.2 | 0.79 | |||
| Indoline Sulfonamide | Sulfonamide | HiDapE | 54.0 | - | |
| AbDapE | >100 | - | |||
| Pyrazole (R)-7q | Pyrazole | HiDapE | 18.8 | 17.3 ± 2.8 | |
| Sulfate | Anion | HiDapE | 13,800 ± 2,800 | 23,900 | |
| AbDapE | 13,500 | - |
Summary of Findings:
-
This compound (3y) , a cyclobutanone derivative, demonstrates micromolar inhibitory potency against HiDapE.
-
L-Captopril , an ACE inhibitor, is a potent inhibitor of both HiDapE and AbDapE, showcasing its potential as a broad-spectrum lead compound.
-
Indoline sulfonamides exhibit species-specific inhibition, being significantly less effective against AbDapE compared to HiDapE. This highlights the challenges in developing broad-spectrum DapE inhibitors.
-
Pyrazole-based inhibitors , such as (R)-7q, show promising activity against HiDapE.
-
Sulfate , while a weak inhibitor, demonstrates the importance of anionic interactions in the DapE active site.
Experimental Methodologies
Detailed protocols for the key assays used to evaluate DapE inhibitors are provided below.
Ninhydrin-Based DapE Inhibition Assay
This assay spectrophotometrically quantifies the primary amine product formed upon the enzymatic cleavage of a synthetic substrate, N6-methyl-L,L-SDAP, by DapE.
Protocol:
-
Reaction Setup: In a total volume of 100 µL, combine the following in a PCR tube:
-
50 mM HEPES buffer (pH 7.5)
-
Test inhibitor at the desired concentration (dissolved in DMSO, final DMSO concentration ≤5%)
-
8 nM of purified DapE enzyme
-
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C.
-
Reaction Initiation: Add N6-methyl-L,L-SDAP to a final concentration of 2 mM to start the reaction.
-
Reaction Incubation: Allow the reaction to proceed for 10 minutes at 30°C.
-
Reaction Termination: Stop the reaction by heating at 100°C for 1 minute, followed by cooling to 0°C for 1 minute.
-
Color Development: Add 100 µL of a 2% ninhydrin solution to the cooled reaction mixture and mix thoroughly.
-
Incubation: Heat the mixture at 100°C for 10 minutes to allow for color development (Ruhemann's purple).
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the amount of product formed and inversely proportional to the inhibitor's potency.
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is used to assess the binding of inhibitors to DapE by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Sample Preparation: In a 96-well qPCR plate, prepare a 50 µL reaction mixture containing:
-
Purified DapE protein (final concentration ~2-5 µM)
-
SYPRO Orange dye (final concentration 5x)
-
Test inhibitor at various concentrations
-
Appropriate buffer (e.g., 50 mM HEPES, pH 7.5)
-
-
Instrumentation: Place the plate in a real-time PCR instrument.
-
Thermal Denaturation: Program the instrument to gradually increase the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Fluorescence Monitoring: Continuously monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its midpoint of transition. The change in Tm (ΔTm) in the presence of the inhibitor compared to the control (no inhibitor) is used to evaluate inhibitor binding.
DapE Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams are provided.
Caption: The DapE enzyme's role in the bacterial lysine and peptidoglycan biosynthesis pathway.
Caption: Workflow for the identification and characterization of DapE inhibitors.
References
- 1. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DapE Inhibitors: DapE-IN-1 vs. Indoline Sulfonamides
For researchers and drug development professionals, the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) has emerged as a promising target for novel antibiotics. Its essential role in the bacterial lysine biosynthesis pathway, which is absent in humans, makes it an ideal candidate for selective inhibition. This guide provides a detailed comparison of two distinct classes of DapE inhibitors: DapE-IN-1, a cyclobutanone-based inhibitor, and the widely studied indoline sulfonamides.
This comparison delves into their inhibitory potency, mechanism of action, and the experimental methodologies used for their evaluation, presenting a clear overview for scientists working on the development of new antibacterial agents.
At a Glance: Key Performance Indicators
The inhibitory activities of this compound and various indoline sulfonamide analogs against the DapE enzyme from Haemophilus influenzae (HiDapE) have been quantified using a ninhydrin-based assay. The half-maximal inhibitory concentration (IC50) values provide a direct measure of their potency.
| Inhibitor Class | Compound | IC50 (µM) | Ki (µM) | Assay Method |
| Cyclobutanone | This compound (Compound 3y) | 23.1[1][2][3] | 10.2[1][2] | Ninhydrin-based Assay, Thermal Shift Assay |
| Indoline Sulfonamide | 5-chloro-isoamylsulfonamide (10a) | 54 | Not Reported | Ninhydrin-based Assay |
| Indoline Sulfonamide | N,N-diethyl sulfonamide (9n) | 99 | Not Reported | Ninhydrin-based Assay |
| Indoline Sulfonamide | Pyrrolidine sulfonamide (9j) | 97 | Not Reported | Ninhydrin-based Assay |
| Indoline Sulfonamide | Piperidine sulfonamide (9i) | 133 | Not Reported | Ninhydrin-based Assay |
Mechanism of Action and Binding
Both this compound and indoline sulfonamides are designed to inhibit the DapE enzyme, which catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to L,L-diaminopimelic acid (L,L-DAP) and succinate. This is a crucial step in the bacterial lysine biosynthesis pathway.
Molecular docking studies suggest that indoline sulfonamides act as competitive inhibitors by binding to the di-zinc active site of the DapE enzyme. The sulfonamide group is proposed to act as a zinc-binding group (ZBG). For this compound, a cyclobutanone inhibitor, molecular docking suggests that the deprotonated hydrate of the strained cyclobutanone ring binds to the active site.
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through a well-established ninhydrin-based DapE enzyme inhibition assay.
Ninhydrin-Based DapE Inhibition Assay
This assay measures the enzymatic activity of DapE by detecting the primary amine product formed from the hydrolysis of a synthetic substrate, N⁶-methyl-L,L-SDAP. The protocol, as described in studies on both inhibitor classes, is as follows:
-
Reaction Mixture Preparation: A solution containing 50 mM HEPES buffer (pH 7.5), the DapE enzyme, and the test inhibitor dissolved in DMSO is prepared.
-
Incubation: The mixture is incubated for a specified period to allow for inhibitor binding to the enzyme.
-
Substrate Addition: The reaction is initiated by adding the substrate, N⁶-methyl-L,L-SDAP.
-
Reaction and Quenching: The enzymatic reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C) and is then stopped by heat inactivation.
-
Colorimetric Detection: Ninhydrin solution is added to the reaction mixture. Ninhydrin reacts with the primary amine of the product, L,L-diaminopimelic acid derivative, to form a colored complex (Ruhemann's purple).
-
Spectrophotometric Measurement: The absorbance of the resulting solution is measured at 570 nm. The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-containing samples to that of a control sample without any inhibitor. IC50 values are then determined from a series of inhibitor concentrations.
Thermal Shift Assay (TSA)
For this compound, a thermal shift assay was also employed to determine its binding affinity (Ki). This method measures the change in the thermal denaturation temperature (Tm) of the DapE enzyme upon ligand binding. An increase in Tm indicates stabilization of the enzyme due to inhibitor binding.
Conclusion
Both this compound and the indoline sulfonamides represent promising, distinct scaffolds for the development of novel antibiotics targeting the DapE enzyme. Based on the available IC50 data from comparable ninhydrin-based assays, This compound (IC50 = 23.1 µM) demonstrates a higher potency than the reported indoline sulfonamide analogs (IC50 values ranging from 54 to 133 µM) .
The cyclobutanone core of this compound and the indoline sulfonamide scaffold both offer multiple points for chemical modification, allowing for further optimization of their inhibitory activity and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate new DapE inhibitors and contribute to the fight against antibiotic resistance. Further head-to-head studies and in vivo efficacy evaluations will be crucial in determining the clinical potential of these promising inhibitor classes.
References
Validating the Antibacterial Potential of DapE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel drug targets. One such promising target is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which is essential for bacterial cell wall synthesis and lysine biosynthesis. Crucially, this enzyme is absent in mammals, making it an attractive target for developing selective antibacterial agents. This guide provides a comparative overview of the validation of a representative DapE inhibitor, here referred to as DapE-IN-1, and compares its enzymatic inhibition with the antibacterial efficacy of established antibiotics.
Due to the limited public information on a specific compound named "this compound," this guide will utilize the well-characterized pyrazole-based DapE inhibitors, specifically analogs 7d and (R)-7q , as representative examples. These inhibitors have demonstrated potent inhibition of the DapE enzyme from Haemophilus influenzae (HiDapE).
Executive Summary of In Vitro Efficacy
This section summarizes the inhibitory activity of the representative DapE inhibitors against the purified enzyme and compares the whole-cell antibacterial activity of established antibiotics.
| Compound | Target | Assay Type | Value | Reference |
| DapE Inhibitor 7d | HiDapE | Enzymatic Inhibition (IC50) | 17.9 ± 8.0 µM | [1] |
| DapE Inhibitor (R)-7q | HiDapE | Enzymatic Inhibition (IC50) | 18.8 µM | [1] |
| DapE Inhibitor (R)-7q | HiDapE | Binding Affinity (Ki) | 17.3 ± 2.8 µM | [1] |
| Antibiotic | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| Ciprofloxacin | 0.013 - 0.08 | 0.5 - 0.6 | 0.15 |
| Gentamicin | Not specified | 4 | 4 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures for validating DapE inhibitors, the following diagrams are provided.
Caption: DapE enzyme's role and its inhibition.
Caption: Experimental workflow for validation.
Detailed Experimental Protocols
Ninhydrin-Based Enzyme Inhibition Assay
This assay spectrophotometrically quantifies the inhibition of DapE by measuring the formation of a colored product resulting from the reaction of ninhydrin with the primary amine product of the enzymatic reaction.
Materials:
-
Purified DapE enzyme
-
N-succinyl-L,L-diaminopimelic acid (substrate)
-
This compound (inhibitor) dissolved in DMSO
-
HEPES buffer (pH 7.5)
-
Ninhydrin reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, DapE enzyme, and varying concentrations of this compound in a 96-well plate.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and add the ninhydrin reagent to each well.
-
Heat the plate to allow for color development.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.
Materials:
-
Purified DapE enzyme
-
This compound (inhibitor)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Appropriate buffer (e.g., HEPES or phosphate buffer)
-
Real-time PCR instrument
-
PCR plates
Procedure:
-
Prepare a master mix containing the DapE enzyme and SYPRO Orange dye in the chosen buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add varying concentrations of this compound or a DMSO control to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while monitoring fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
Calculate the change in melting temperature (ΔTm) between the protein with and without the inhibitor to determine the binding affinity (Ki).
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
This compound and control antibiotics
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in MHB to the desired final concentration.
-
In a 96-well plate, perform serial two-fold dilutions of this compound and control antibiotics in MHB.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm (OD600) using a plate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD600 compared to the growth control.
References
L-Captopril's Cross-Reactivity with Metalloenzymes: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity profile of an enzyme inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of L-captopril, a well-known inhibitor of Angiotensin-Converting Enzyme (ACE), with other metalloenzymes, including the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a promising antibiotic target.
L-captopril is a widely used pharmaceutical agent primarily targeting ACE for the treatment of hypertension. However, its mechanism of action, which involves chelation of the active site zinc ion, gives it the potential to interact with other zinc-containing metalloenzymes. This cross-reactivity can lead to off-target effects, but in the case of DapE, it presents an opportunity for drug repurposing. This guide summarizes the available experimental data on L-captopril's inhibitory activity against a range of metalloenzymes, providing a clear comparison of its potency and selectivity.
Comparative Inhibitory Activity of L-Captopril
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of L-captopril against various metalloenzymes. This quantitative data allows for a direct comparison of its potency towards its intended target (ACE) and its off-targets.
| Enzyme Class | Enzyme | Organism/Source | IC50 (µM) | Ki (µM) |
| Dipeptidyl Carboxypeptidase | Angiotensin-Converting Enzyme (ACE) | Rabbit Lung / Porcine Lung | 0.0011 - 0.02 | 0.0014 |
| Desuccinylase | DapE | Haemophilus influenzae | 3.3 | 1.8 |
| DapE | Acinetobacter baumannii | 1.2 | - | |
| DapE | Neisseria meningitidis | - | 2.8 | |
| Metallo-β-Lactamases (MBLs) | IMP-1 | - | 23.3 | 12.5 |
| VIM-2 | - | 4.4 | - | |
| VIM-4 | - | 3.9 | - | |
| BcII | - | 80.4 | 65 | |
| NDM-1 | - | 157.4 | - | |
| SPM-1 | - | >500 | - | |
| Matrix Metalloproteinases (MMPs) | MMP-2 (Gelatinase A) | Recombinant Human | 500 - 2000 | - |
| MMP-9 (Gelatinase B) | Human Plasma | 0.087 | - | |
| Epoxide Hydrolase | Leukotriene A4 Hydrolase | - | 14 | 6.0 |
| Aminopeptidase | Leukotriene A4 Hydrolase (aminopeptidase activity) | - | 0.1 | 0.06 |
| Human MBL-fold Enzymes | DCLRE1A, DCLRE1B, hHAGH, hACE-2 | Human | No inhibition at 100 µM | - |
| Carbonic Anhydrase | Carbonic Anhydrase II | Human | No inhibition at 10 µM | - |
Experimental Protocols
Detailed methodologies for the key inhibition assays cited in this guide are provided below.
DapE Inhibition Assay (Ninhydrin-Based)
This discontinuous kinetic assay measures the amount of primary amine produced upon the cleavage of a synthetic substrate, N6-methyl-L,L-SDAP, by the DapE enzyme.
-
Reaction Mixture Preparation: In a total volume of 100 µL in a PCR tube, combine 50 mM HEPES buffer (pH 7.5), the desired concentration of L-captopril (dissolved in DMSO, final DMSO concentration ≤5%), and 8 nM of purified DapE enzyme (Haemophilus influenzae or Acinetobacter baumannii).
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C.
-
Initiation of Reaction: Add the substrate, N6-methyl-L,L-SDAP, to a final concentration of 2 mM to start the reaction.
-
Reaction Incubation: Allow the reaction to proceed for 10 minutes at 30°C.
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 1 minute, followed by cooling to 0°C.
-
Color Development: Add 100 µL of a 2% ninhydrin solution to the cooled reaction mixture and mix thoroughly. Heat the mixture at 80°C for 15 minutes to allow for color development.
-
Absorbance Measurement: Transfer an 80 µL aliquot to a microplate and measure the absorbance at 570 nm. The absorbance is proportional to the amount of product formed.
-
Data Analysis: Calculate the percent inhibition by comparing the absorbance of the inhibitor-containing samples to a DMSO control. IC50 values are determined by plotting the percent inhibition against a range of L-captopril concentrations.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (HHL-Based)
This assay determines ACE activity by measuring the amount of hippuric acid (HA) produced from the substrate hippuryl-histidyl-leucine (HHL).
-
Reaction Mixture Preparation: In a microcentrifuge tube, add 25 µL of ACE solution (80 mU/mL in 50 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl) to 25 µL of L-captopril solution at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 3 minutes at 37°C.
-
Initiation of Reaction: Add 25 µL of 9 mM HHL substrate solution (in the same borate buffer) to initiate the reaction.
-
Reaction Incubation: Incubate the reaction mixture for 30 minutes at 37°C with shaking.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl.
-
Quantification of Hippuric Acid: The amount of hippuric acid formed is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mobile Phase: An isocratic mixture of 10 mM KH2PO4 (pH 3.0) and methanol (50:50, v/v).
-
Detection: UV detection at 228 nm.
-
-
Data Analysis: The percentage of ACE inhibition is calculated by comparing the peak area of hippuric acid in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values are determined from the dose-response curve.
Visualizing Cross-Reactivity: DapE Pathway and Off-Target Inhibition
The following diagrams illustrate the biological context of DapE and the cross-reactivity of its inhibitor, L-captopril.
A Head-to-Head Battle for Bacterial Inhibition: DapE-IN-1 Versus an Array of Established Antibiotics
In the ever-present race against antimicrobial resistance, novel therapeutic strategies are paramount. This guide provides a detailed comparison of DapE-IN-1, a representative of a new class of bacterial enzyme inhibitors, against a panel of well-established antibiotics. The focus is on the distinct mechanisms of action, supported by quantitative experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on this emerging therapeutic target.
Unveiling the Mechanism: A Tale of Two Strategies
The fundamental difference between this compound and traditional antibiotics lies in their cellular targets. This compound takes a highly specific approach by targeting the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). This enzyme is a critical component of the lysine and meso-diaminopimelate (m-DAP) biosynthetic pathway, which is essential for the construction of the bacterial cell wall.[1][2] Crucially, this pathway is absent in humans, presenting a promising avenue for selective toxicity against bacteria with a reduced likelihood of mechanism-based side effects in patients.[1][3]
In contrast, conventional antibiotics employ a broader range of mechanisms to either kill bacteria (bactericidal) or inhibit their growth (bacteriostatic).[4] These mechanisms include:
-
Inhibition of Cell Wall Synthesis: This is a common strategy for bactericidal antibiotics like β-lactams (e.g., Penicillin, Cephalosporins). They interfere with the synthesis of peptidoglycan, a vital component of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Protein Synthesis: Antibiotics like macrolides (e.g., Erythromycin) and tetracyclines bind to bacterial ribosomes, disrupting the translation of mRNA into proteins and thereby halting bacterial growth.
-
Inhibition of Nucleic Acid Synthesis: Fluoroquinolones (e.g., Ciprofloxacin) are a prime example of this class. They target bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair, ultimately leading to bacterial cell death.
-
Disruption of the Cytoplasmic Membrane: Some antibiotics, like polymyxins, directly damage the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Folate Synthesis: Sulfonamides act by inhibiting the synthesis of folic acid, a crucial nutrient for bacterial growth and replication.
Quantitative Comparison: Gauging the Potency
The efficacy of an antimicrobial agent is quantified through various metrics, primarily the half-maximal inhibitory concentration (IC50) for enzyme inhibitors and the minimum inhibitory concentration (MIC) for whole-cell activity. While specific data for "this compound" is not publicly available, the following tables present data for a potent cyclobutanone-based DapE inhibitor as a representative of this class and compare it with the MIC values of several well-known antibiotics against common bacterial pathogens.
Table 1: Inhibitory Potency of a DapE Inhibitor against H. influenzae DapE
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) |
| Cyclobutanone Inhibitor (3y) | H. influenzae DapE | 23.1 | 10.2 |
Table 2: Minimum Inhibitory Concentration (MIC) Comparison
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. The data below is compiled from various sources and represents a range of reported values.
| Antibiotic Class | Antibiotic | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| DapE Inhibitor | This compound (representative) | Data Not Available | Data Not Available | Data Not Available |
| β-Lactams | Amoxicillin | 2 - >64 | 0.25 - >32 | Not Active |
| Ceftazidime | 0.25 - 32 | 4 - >32 | 2 - 32 | |
| Fluoroquinolones | Ciprofloxacin | 0.004 - >32 | 0.12 - >32 | 0.094 - 32 |
| Macrolides | Erythromycin | 8 - >64 | 0.25 - >8 | >128 |
| Aminoglycosides | Gentamicin | 0.25 - >16 | 0.12 - >16 | ≤1 - 8 |
| Glycopeptides | Vancomycin | Not Active | 0.5 - 4 | Not Active |
Experimental Protocols: The "How-To" Behind the Data
The following are detailed methodologies for the key experiments cited in this guide.
DapE Enzyme Inhibition Assay
This assay is used to determine the IC50 value of a compound against the DapE enzyme.
-
Reagents and Materials:
-
Purified DapE enzyme
-
Substrate: N-succinyl-L,L-diaminopimelic acid (SDAP) or a synthetic analog like N6-methyl-L,L-SDAP
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Ninhydrin reagent
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer or microplate reader
-
-
Procedure: a. Prepare serial dilutions of the inhibitor compound in the assay buffer. b. In a 96-well plate, add the assay buffer, DapE enzyme, and the inhibitor at various concentrations. Include a control with no inhibitor. c. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding the substrate to each well. e. Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37°C. f. Stop the reaction by adding a stopping reagent (e.g., by heating). g. Add the ninhydrin reagent to each well and heat to develop a colorimetric signal proportional to the amount of product formed (free amine). h. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. i. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. j. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Broth Microdilution Minimum Inhibitory Concentration (MIC) Test
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Reagents and Materials:
-
Bacterial isolate to be tested
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial agent (e.g., this compound, known antibiotics)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
-
-
Procedure: a. Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Prepare two-fold serial dilutions of the antimicrobial agent in the broth within the wells of a 96-well plate. c. Inoculate each well (except for a sterility control well) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. d. Include a growth control well containing only broth and the bacterial inoculum. e. Incubate the plates at 35-37°C for 16-20 hours. f. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct pathways targeted by this compound and common classes of antibiotics.
Caption: Mechanism of Action of this compound.
Caption: Mechanisms of Action for Major Antibiotic Classes.
References
Structure-Activity Relationship of DapE-IN-1 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a critical component in the lysine biosynthetic pathway of most bacteria. This pathway is essential for bacterial survival, as it produces lysine for protein synthesis and meso-diaminopimelate (m-DAP) for peptidoglycan cell wall construction.[1] Since this pathway is absent in humans, DapE has emerged as a promising target for the development of novel antibiotics with selective toxicity against bacteria.[2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of indoline sulfonamide inhibitors, using DapE-IN-1 (1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide) as a key reference compound.[3] We present quantitative data on the inhibitory potency of its analogs against Haemophilus influenzae DapE (HiDapE), detail the experimental protocols for activity assessment, and visualize the key chemical modifications influencing inhibitory activity.
Comparative Inhibitory Potency of this compound and Analogs
The inhibitory activity of this compound and its analogs, a series of N-acetyl-5-halo-6-sulfonamide indolines, was evaluated to understand the impact of various structural modifications on their potency against HiDapE. The half-maximal inhibitory concentration (IC50) values, determined using a ninhydrin-based enzymatic assay, are summarized in the tables below.
Table 1: Effect of Halogen Substitution on the Indoline Ring
| Compound | Halogen at C5 | N-Sulfonamide Substituent | IC50 (µM) vs. HiDapE |
| This compound | Chloro | Isopentyl | 44 [4] |
| Analog 1 | Bromo | Isopentyl | >200[4] |
| Analog 2 | Chloro | Piperidine | 54 |
| Analog 3 | Bromo | Piperidine | 130 |
| Analog 4 | Chloro | Di-n-propyl | 88 |
| Analog 5 | Bromo | Di-n-propyl | >200 |
These data indicate that substituting the 5-bromo group with a 5-chloro group generally leads to a significant increase in inhibitory potency against HiDapE.
Table 2: Effect of N-Substitution on the Sulfonamide Moiety
| Compound | Halogen at C5 | N-Sulfonamide Substituent | IC50 (µM) vs. HiDapE |
| This compound | Chloro | Isopentyl | 44 |
| Analog 6 | Chloro | Cyclohexyl | 162 |
| Analog 7 | Chloro | Pyrrolidine | 172 |
| Analog 8 | Bromo | Isobutyl | >200 |
| Analog 9 | Bromo | Cyclohexyl | >200 |
Variations in the N-substituent of the sulfonamide moiety also significantly impact inhibitory activity, with the isopentyl group in this compound demonstrating high potency.
Alternative DapE Inhibitors
For a broader perspective, the inhibitory activities of other known DapE inhibitors are presented in Table 3.
Table 3: Inhibitory Potency of Non-Indoline DapE Inhibitors
| Compound | Class | IC50 (µM) vs. HiDapE |
| L-Captopril | Thiol-based | 3.3 |
| Sulfate | Anion | 13,800 |
L-Captopril, a thiol-containing compound, demonstrates potent inhibition of HiDapE.
Experimental Protocols
The determination of DapE inhibitory activity was performed using a ninhydrin-based spectrophotometric assay.
DapE Enzyme Inhibition Assay Protocol
This assay measures the enzymatic activity of DapE by detecting the formation of a primary amine product from a modified substrate, N6-methyl-L,L-SDAP. The primary amine reacts with ninhydrin to produce a colored complex (Ruhemann's purple), which can be quantified by measuring absorbance at 570 nm.
Materials:
-
HiDapE enzyme
-
N6-methyl-L,L-SDAP (substrate)
-
HEPES buffer (50 mM, pH 7.5)
-
Inhibitor compounds dissolved in DMSO
-
Ninhydrin reagent (2% solution)
-
Microplate reader
Procedure:
-
To a 50 mM HEPES buffer (pH 7.5) at 30°C, the test inhibitor (dissolved in DMSO to a final in-assay concentration of 5%) is added.
-
HiDapE enzyme is then added to the buffer-inhibitor mixture and incubated for 10 minutes.
-
The enzymatic reaction is initiated by the addition of the substrate, N6-methyl-L,L-SDAP. The reaction is allowed to proceed for 10 minutes.
-
The reaction is quenched by heating at 100°C for 1 minute, followed by cooling to 0°C.
-
A 2% ninhydrin solution is added to the cooled reaction mixture.
-
The mixture is heated at 80°C for 15 minutes to allow for color development.
-
The absorbance of an aliquot is measured at 570 nm using a microplate reader.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Structure-Activity Relationships and Biological Context
To illustrate the key findings from the structure-activity relationship studies and the biological role of DapE, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DapE-IN-1 and Captopril as DapE Inhibitors
A Guide for Researchers in Drug Development
The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylse (DapE) is a critical component in the lysine biosynthetic pathway of most bacteria, making it a promising target for the development of novel antibiotics. This guide provides a comparative analysis of two known inhibitors of DapE: the recently identified cyclobutanone inhibitor, DapE-IN-1, and the well-established angiotensin-converting enzyme (ACE) inhibitor, captopril, which has been repurposed as a DapE inhibitor.
Performance and Quantitative Data Comparison
The inhibitory activities of this compound and captopril against the DapE enzyme have been evaluated using in vitro assays. The following table summarizes the key quantitative data for these two inhibitors.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Inhibition Type |
| This compound (compound 3y) | Haemophilus influenzae DapE (HiDapE) | 23.1[1][2] | 10.2[1][2] | Not explicitly stated, but docking suggests competitive. |
| L-Captopril | Haemophilus influenzae DapE (HiDapE) | 3.3 | 1.8 | Competitive |
| L-Captopril | Neisseria meningitidis DapE (NmDapE) | - | 2.8 | Competitive |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is a more specific measure of inhibitor potency. Lower values for both IC50 and Ki indicate a more potent inhibitor.
Mechanism of Action
Both this compound and captopril are proposed to inhibit DapE by interacting with the dinuclear zinc center within the enzyme's active site.
This compound: Molecular docking studies suggest that the hydrated form of the cyclobutanone warhead of this compound binds to the two zinc ions in the active site of the DapE enzyme.[1]
Captopril: As a competitive inhibitor, L-captopril's thiol group is thought to bridge the two zinc ions in the active site of DapE, mimicking the transition state of the natural substrate. However, it has been shown that L-captopril is only effective against the Zn2+-metallo-isoform of the enzyme and not the Mn2+-isoform, which may explain its limited efficacy as an antibiotic in bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and captopril.
Ninhydrin-Based DapE Inhibition Assay (for IC50 Determination)
This assay is used to quantify the enzymatic activity of DapE by measuring the formation of a primary amine product upon the hydrolysis of a synthetic substrate.
-
Reagent Preparation:
-
DapE enzyme solution in a suitable buffer (e.g., HEPES).
-
Synthetic substrate solution (e.g., N6-methyl-L,L-SDAP).
-
Inhibitor solutions (this compound or captopril) at various concentrations.
-
Ninhydrin reagent.
-
-
Assay Procedure:
-
In a microplate, combine the DapE enzyme, inhibitor solution (or vehicle control), and buffer.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Incubate the reaction mixture at a controlled temperature for a specific time.
-
Stop the reaction and add the ninhydrin reagent to each well.
-
Heat the plate to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Thermal Shift Assay (TSA) (for Ki Determination)
This assay measures the change in the thermal stability of the DapE enzyme upon inhibitor binding to determine the binding affinity (Ki).
-
Reagent Preparation:
-
Purified DapE enzyme.
-
Inhibitor solutions (this compound or captopril) at various concentrations.
-
A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Buffer solution (e.g., HEPES).
-
-
Assay Procedure:
-
In a qPCR plate, mix the DapE enzyme, inhibitor solution, and the fluorescent dye in the buffer.
-
Seal the plate and place it in a real-time PCR instrument.
-
Gradually increase the temperature of the plate and monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, resulting in a peak in the first derivative of the fluorescence curve.
-
The change in Tm (ΔTm) at different inhibitor concentrations is used to calculate the dissociation constant (Kd), which can be related to the inhibition constant (Ki).
-
Visualizations
Experimental Workflow for DapE Inhibition Assay
Caption: Workflow for a typical DapE enzyme inhibition assay.
Proposed Mechanism of DapE Inhibition
Caption: Inhibition of DapE by this compound and Captopril.
References
The Promise of DapE Inhibition: A Comparative Guide to Preclinical Validation
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. One such promising target is N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a crucial enzyme in the lysine biosynthetic pathway of most bacteria.[1][2] This pathway is essential for bacterial cell wall synthesis, and its absence in humans makes DapE an attractive target for developing selective antibacterial agents.[1][2] While several classes of DapE inhibitors have been identified, a significant gap remains in their preclinical development, with a notable absence of publicly available in vivo validation data for any lead compound, including the designated "DapE-IN-1."
This guide provides a comprehensive overview of the current landscape of DapE inhibitors, presenting available in vitro data and outlining a framework for their in vivo validation in animal models of infection. While direct comparative in vivo data for a specific compound named "this compound" is not available in the public domain, this guide serves as a practical resource for researchers aiming to advance DapE inhibitors from bench to preclinical studies.
The DapE Pathway: A Critical Target for Antibacterial Drug Discovery
The DapE enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid to L,L-diaminopimelic acid and succinate. This reaction is a key step in the bacterial lysine biosynthetic pathway, which is vital for the production of lysine and meso-diaminopimelate (m-DAP), an essential component of the peptidoglycan cell wall in Gram-negative and most Gram-positive bacteria.[1] Inhibition of DapE disrupts this pathway, leading to bacterial cell death, making it a compelling target for new antibiotics.
References
A Comparative Benchmark Analysis of DapE-IN-1 and Other Novel Antibiotic Candidates
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the urgent development of novel antimicrobial agents with new mechanisms of action. One promising target is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which is essential for lysine biosynthesis in most bacteria and is absent in humans, suggesting a potential for selective toxicity. This guide provides a comparative analysis of DapE-IN-1, a representative inhibitor of the DapE enzyme, against other novel antibiotic candidates currently in development, focusing on their performance, mechanism of action, and supporting experimental data.
Overview of Compared Antibiotic Candidates
This guide focuses on a comparative assessment of the following novel antibiotic candidates:
-
This compound: A representative small molecule inhibitor targeting the bacterial enzyme DapE. For the purpose of this guide, this compound represents the class of indoline sulfonamide inhibitors, specifically 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide, which has shown inhibitory activity against DapE from Haemophilus influenzae.[1][2] Data on this specific compound is limited, and it serves here as an exemplar for this class of enzyme inhibitors.
-
Zosurabalpin: A novel tethered macrocyclic peptide antibiotic that inhibits the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.[3][4][5] It is particularly active against carbapenem-resistant Acinetobacter baumannii (CRAB).
-
Cefepime-Taniborbactam: A combination of a fourth-generation cephalosporin (cefepime) and a novel, broad-spectrum β-lactamase inhibitor (taniborbactam). This combination is designed to be effective against multidrug-resistant Gram-negative bacteria that produce a wide range of β-lactamase enzymes.
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative data for the selected antibiotic candidates. It is important to note that the data for this compound is limited to in vitro enzyme inhibition, while more extensive microbiological and clinical data are available for zosurabalpin and cefepime-taniborbactam.
| Parameter | This compound (Representative) | Zosurabalpin | Cefepime-Taniborbactam |
| Target | DapE enzyme (Lysine biosynthesis) | LptB2FGC complex (LPS transport) | Penicillin-binding proteins (cell wall synthesis) & β-lactamases |
| Spectrum of Activity | Expected to be broad-spectrum against bacteria with the DapE pathway | Primarily active against Acinetobacter baumannii | Broad-spectrum against Enterobacterales and Pseudomonas aeruginosa |
| MIC50/MIC90 (µg/mL) | Not available (Enzyme inhibitor) | A. baumannii: 0.12/0.25 (in horse serum) | Enterobacterales: 0.06/0.25 |
| A. baumannii: 0.25/0.5 (in human serum) | P. aeruginosa: 4/8 | ||
| In Vitro Efficacy (IC50) | H. influenzae DapE: 54 µM | Not applicable | Not applicable |
| In Vivo Efficacy | Data not publicly available | Demonstrated efficacy in murine models of A. baumannii infection | Demonstrated efficacy in various animal models and clinical trials |
| Toxicity | Data not publicly available | Showed improved tolerability over initial lead compounds | Generally well-tolerated; side effects are consistent with the cephalosporin class |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: The DapE enzyme's role in the bacterial lysine biosynthesis pathway and its inhibition by this compound.
Caption: A generalized experimental workflow for the preclinical development of novel antibiotic candidates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
-
Materials:
-
Test antibiotic (e.g., this compound, zosurabalpin, cefepime-taniborbactam)
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa, A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Prepare a serial two-fold dilution of the test antibiotic in CAMHB in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
In Vivo Efficacy Testing (Murine Sepsis Model)
This protocol outlines a general procedure to evaluate the in vivo efficacy of a novel antibiotic in a murine sepsis model.
-
Materials:
-
Test antibiotic
-
Pathogen-free mice (e.g., C57BL/6)
-
Bacterial strain (e.g., Carbapenem-Resistant Klebsiella pneumoniae)
-
Sterile saline or appropriate vehicle
-
Anesthesia
-
-
Procedure:
-
Infection: Induce sepsis in mice via intraperitoneal injection of a lethal or sub-lethal dose of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test antibiotic to different groups of mice at various dosages via a clinically relevant route (e.g., intravenous, intraperitoneal). Include a vehicle control group and a positive control (an established antibiotic) group.
-
Monitoring: Monitor the mice for survival over a set period (e.g., 7 days).
-
Bacterial Load Determination: At specific time points, a subset of mice from each group can be euthanized to determine the bacterial load in key organs (e.g., spleen, liver, blood) by plating serial dilutions of tissue homogenates on appropriate agar plates.
-
Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups to determine the efficacy of the test antibiotic.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Test antibiotic
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test antibiotic for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and an untreated control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.
-
Conclusion
The development of novel antibiotics is a complex and lengthy process that requires rigorous preclinical evaluation. While this compound, as a representative of DapE inhibitors, presents a promising novel mechanism of action, the publicly available data is still in its early stages compared to candidates like zosurabalpin and cefepime-taniborbactam, which have more extensive preclinical and clinical data packages. Zosurabalpin shows significant promise for treating infections caused by the high-priority pathogen CRAB, while cefepime-taniborbactam offers a new therapeutic option against a broad range of multidrug-resistant Gram-negative bacteria. Continued research and head-to-head comparative studies will be crucial to fully understand the potential of each of these candidates in the fight against antimicrobial resistance.
References
- 1. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2131. Activity of the Novel Antibiotic Zosurabalpin (RG6006) against Clinical Acinetobacter Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zosurabalpin: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for DapE-IN-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like DapE-IN-1 are paramount for laboratory safety and environmental protection. This compound is an inhibitor of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). This enzyme is a critical component of the lysine and meso-diaminopimelate (mDAP) biosynthetic pathway, which is essential for bacterial cell wall construction.[1][2][3] As this pathway is absent in mammals, DapE inhibitors are a focus of antibiotic research.[1][3]
Immediate Safety and Handling Precautions
Before working with this compound, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle this compound, particularly in its powdered form, in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, immediately alert personnel in the area. Contain the spill with absorbent pads or other inert material. Clean the area with an appropriate solvent or detergent solution, and collect all cleanup materials as hazardous waste. Report the spill to your laboratory supervisor and EHS department.
Waste Disposal Procedures
Proper segregation and disposal of chemical waste are critical to ensure safety and compliance. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container lined with a durable plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant container. It is best practice to segregate halogenated and non-halogenated solvent waste.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a puncture-resistant sharps container.
Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Include the approximate concentration and solvent if applicable.
-
Storage: Store sealed waste containers in a designated and well-ventilated satellite accumulation area within the laboratory, away from general traffic. Use secondary containment to prevent spills.
Final Disposal:
-
Once a waste container is full or reaches the time limit for accumulation as per your institution's policy, contact your EHS department to arrange for a chemical waste pickup.
Data Presentation: Waste Tracking Log
Maintaining an accurate inventory of chemical waste is essential for regulatory compliance. Use a log to track the generation and disposal of this compound waste.
| Date | Researcher Name | Waste Type (Solid/Liquid) | Quantity (g or mL) | Container ID | Disposal Pickup Date |
Experimental Protocol: General Handling of this compound
This protocol outlines the general steps for preparing a stock solution of this compound.
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE and working within a chemical fume hood.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: In the chemical fume hood, add the appropriate volume of a suitable solvent (e.g., DMSO) to the microcentrifuge tube to achieve the desired stock concentration.
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle heating or sonication may be necessary for some compounds.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature, typically -20°C or -80°C.
-
Waste Disposal: Dispose of all contaminated materials, including the original vial (if empty), pipette tips, and gloves, in the designated hazardous chemical waste containers.
Mandatory Visualization: DapE Signaling Pathway
The following diagram illustrates the position of the DapE enzyme in the bacterial lysine and mDAP biosynthetic pathway.
Caption: The bacterial biosynthetic pathway leading to lysine and mDAP, highlighting the inhibitory action of this compound on the DapE enzyme.
References
- 1. DapE — Becker Research Lab [beckerlabluc.com]
- 2. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling DapE-IN-1
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides crucial guidance on the safe handling, personal protective equipment (PPE), and disposal of DapE-IN-1, a chemical inhibitor. As a novel research compound, this compound should be handled with the assumption of potential hazards in the absence of a specific Safety Data Sheet (SDS). Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to protect against potential splashes, aerosolization, and unforeseen reactions. The following table summarizes the recommended PPE.
| Protection Type | Specific PPE | Purpose |
| Eye and Face | Chemical safety goggles or a face shield worn over safety glasses.[1][2] | Protects eyes and face from splashes or airborne particles.[1][3] |
| Body | Fully fastened, flame-resistant laboratory coat.[2] | Protects skin and clothing from contamination. |
| Hand | Double-gloving with nitrile or neoprene gloves is recommended. | Prevents skin contact with the compound. Check for breakthrough times. |
| Respiratory | N95 or higher-rated respirator. | Recommended if handling the compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
Safe handling of this compound requires a systematic approach to minimize exposure and prevent contamination. The following experimental protocol outlines the key steps for handling this compound.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational. Don all required PPE as outlined in the table above.
-
Weighing:
-
Perform all weighing operations within a powder-coated balance enclosure or a chemical fume hood to minimize the risk of aerosol generation.
-
Use appropriate tools (e.g., spatulas) to handle the solid compound.
-
Avoid creating dust.
-
-
Solubilization:
-
Based on available data, this compound is soluble in DMSO and Methanol.
-
Add the desired volume of the appropriate solvent to the vial containing the weighed compound.
-
Securely cap the container before mixing. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
-
Labeling: Clearly label the resulting solution with the compound ID, concentration, solvent, and the date of preparation.
-
Post-Handling:
-
Thoroughly clean all surfaces and equipment that came into contact with the compound.
-
Wash hands and any exposed skin immediately after handling.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Dispose of all contaminated materials, including gloves, pipette tips, and weighing paper, in a designated hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste bottle. Follow all institutional and local regulations for hazardous waste disposal. |
| Unused Compound | Store the compound in a clearly labeled, tightly sealed container in a designated, ventilated, and access-controlled storage area. |
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
